molecular formula C17H26N2O3 B062578 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine CAS No. 162045-29-6

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Cat. No.: B062578
CAS No.: 162045-29-6
M. Wt: 306.4 g/mol
InChI Key: JYEZFXKKAYQZOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-8-14(9-11-19)18-15-7-5-4-6-13(15)12-20/h4-7,14,18,20H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYEZFXKKAYQZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444855
Record name tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162045-29-6
Record name 1,1-Dimethylethyl 4-[[2-(hydroxymethyl)phenyl]amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162045-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[2-(hydroxymethyl)anilino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in a wide array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile building block for more complex molecules. The presence of a Boc-protecting group on the piperidine nitrogen allows for controlled, regioselective reactions, while the 2-hydroxymethyl-phenylamino substituent provides a handle for further functionalization or for direct interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key properties of this compound.

Chemical Structure and Properties

The chemical identity and physicochemical properties of this compound are summarized in the tables below. Due to the limited availability of experimental data for this specific compound, predicted values are provided alongside experimental data for the closely related analogue, 1-Boc-4-(phenylamino)-piperidine, for comparative purposes.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name tert-butyl 4-((2-(hydroxymethyl)phenyl)amino)piperidine-1-carboxylate
CAS Number 162045-29-6
Molecular Formula C₁₇H₂₆N₂O₃
Molecular Weight 306.40 g/mol
Canonical SMILES C1CN(CCC1NC2=CC=CC=C2CO)C(=O)OC(C)(C)C
InChI Key Not available

Table 2: Physicochemical Properties

PropertyThis compound (Predicted)1-Boc-4-(phenylamino)-piperidine (Experimental)
Boiling Point 466.4 ± 45.0 °CNot available
Density 1.163 ± 0.06 g/cm³Not available
Solubility Not availableSoluble in DMF, DMSO, and Ethanol

Synthesis

The most common and efficient method for the synthesis of 1-Boc-4-(substituted-phenylamino)-piperidines is through reductive amination. This reaction involves the condensation of 1-Boc-4-piperidone with a primary amine, in this case, 2-aminobenzyl alcohol, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

  • 1-Boc-4-piperidone

  • 2-aminobenzyl alcohol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 equivalent) and 2-aminobenzyl alcohol (1.0-1.2 equivalents) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting materials are consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow

The synthesis of this compound via reductive amination can be visualized as a two-step, one-pot process. The following diagram illustrates this experimental workflow.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Reaction & Workup cluster_product Product Reactant1 1-Boc-4-piperidone Reaction Reductive Amination (Room Temperature, 12-24h) Reactant1->Reaction Reactant2 2-aminobenzyl alcohol Reactant2->Reaction Reagent1 NaBH(OAc)₃ Reagent1->Reaction Solvent DCM Solvent->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Crude Product Product 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

Piperidine derivatives are integral to the development of a wide range of therapeutic agents. The structural motif of 1-Boc-4-(phenylamino)-piperidine is a key intermediate in the synthesis of potent analgesics. The introduction of a hydroxymethyl group on the phenyl ring, as in the title compound, offers a potential site for metabolic modification or for forming additional hydrogen bonds with a biological target, which can modulate the pharmacological profile of a lead compound. Researchers can utilize this compound as a scaffold to explore structure-activity relationships (SAR) in the design of novel therapeutics targeting various receptors and enzymes.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of organic synthesis and drug discovery. The well-established reductive amination protocol provides a reliable method for its preparation. While experimental data on this specific molecule is not widely available, its structural similarity to other well-characterized piperidine derivatives suggests its potential as a versatile building block for the synthesis of novel, biologically active compounds. This guide serves as a foundational resource for scientists and professionals working with this and related molecules.

Unraveling the Role of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: A Technical Whitepaper on its Implicit Mechanism of Action as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth analysis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Direct pharmacological data for this specific molecule is not publicly available, as extensive research indicates its primary role as a synthetic intermediate in the development of potent analgesics. This guide, therefore, elucidates its implicit mechanism of action by detailing its synthetic utility and the well-characterized pharmacology of its potential downstream products, principally analogs of fentanyl. We will explore the synthetic pathways, the mechanism of action of µ-opioid receptor agonists, associated signaling cascades, and relevant quantitative pharmacological data.

Introduction: A Precursor in Opioid Synthesis

The compound this compound belongs to the class of 4-anilinopiperidine derivatives. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is a hallmark of a chemical intermediate, designed for controlled, multi-step organic synthesis.[1] This structural class is pivotal in the synthesis of fentanyl and its analogs, which are potent synthetic opioids.[2][3] The United Nations Office on Drugs and Crime (UNODC) has highlighted the use of similar 1-Boc-4-anilinopiperidine derivatives as key precursors in the illicit manufacture of fentanyl, leading to their international control.[3]

The core structure suggests that this compound is designed to be deprotected and subsequently acylated to yield a final, pharmacologically active compound targeting the µ-opioid receptor (MOR).

Synthetic Pathway and Experimental Protocols

The primary utility of this compound is as a versatile building block. The general synthetic strategy involves a few key transformations.

General Synthetic Workflow

The logical synthetic application of this intermediate involves a two-step process to arrive at a fentanyl-like final product:

  • Boc Deprotection: Removal of the Boc protecting group from the piperidine nitrogen, typically under acidic conditions, to yield the secondary amine.

  • N-Acylation: Reaction of the deprotected piperidine with an acylating agent (e.g., propionyl chloride) to install the N-propanoyl group characteristic of fentanyl.

This workflow is illustrated in the diagram below.

G cluster_0 Synthesis of Fentanyl Analog from Precursor A 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine (Precursor) B Deprotection (e.g., 4M HCl in Dioxane) A->B Step 1 C 4-(2-hydroxymethyl-phenylamino) -piperidine (Intermediate) B->C D Acylation (e.g., Propionyl Chloride) C->D Step 2 E Final Fentanyl Analog (Active Compound) D->E

Figure 1: General synthetic workflow for fentanyl analogs.
Experimental Protocol: Reductive Amination for Precursor Synthesis

While the exact synthesis of this compound is not detailed in the available literature, a general and widely used method for creating similar 4-anilinopiperidine precursors is reductive amination. The following is a representative protocol based on the synthesis of a closely related analog, 1-Boc-4-(4-fluoro-phenylamino)-piperidine.[4][5]

Objective: To synthesize a 1-Boc-4-(substituted-phenylamino)-piperidine derivative via reductive amination.

Materials:

  • N-tert-butoxycarbonyl-4-piperidone (1-Boc-4-piperidone)

  • Substituted aniline (e.g., 2-aminobenzyl alcohol for the target compound)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride

  • Acetic Acid

  • Dichloromethane (DCM) or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Water and brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • A solution of N-tert-butoxycarbonyl-4-piperidone and the substituted aniline (1.0 equivalent) in dichloromethane is prepared in a reaction vessel and cooled to 0°C.[5]

  • Acetic acid (1.0 equivalent) is added to the solution.[5]

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents) is added portion-wise to the stirred solution, maintaining the temperature at 0°C.[6]

  • The reaction mixture is allowed to warm to room temperature and stirred for 15-16 hours.[5][6]

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution or 2M NaOH.[5][6]

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with dichloromethane.[6]

  • The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.[7]

  • The solvent is removed under reduced pressure (rotoevaporation) to yield the crude product.[7]

  • The residue can be further purified by washing with a non-polar solvent like diisopropyl ether or by column chromatography to afford the final product as a solid.[5]

Mechanism of Action: µ-Opioid Receptor Agonism

The final products synthesized from this compound are potent agonists of the µ-opioid receptor (MOR).[8][9] The MOR is a class A G-protein coupled receptor (GPCR) located primarily in the central nervous system (CNS) and peripheral tissues.[8][10]

Fentanyl and its analogs exert their powerful analgesic effects by binding to and activating the MOR.[8][11] This binding event initiates a conformational change in the receptor, which triggers intracellular signaling cascades. The high lipid solubility of fentanyl allows it to rapidly cross the blood-brain barrier, leading to a fast onset of action.[8][9]

Signaling Pathway

Activation of the µ-opioid receptor by an agonist like fentanyl leads to the coupling and activation of inhibitory G-proteins (Gαi/o).[1] This initiates a cascade of downstream events:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

  • Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron.[8] Simultaneously, it inhibits voltage-gated calcium channels, reducing calcium influx.[8]

  • Neuronal Inhibition: The combined effect of reduced cAMP, cellular hyperpolarization, and decreased calcium influx leads to a reduction in neuronal excitability and inhibits the release of nociceptive (pain-signaling) neurotransmitters such as substance P and glutamate.[10]

This sequence of events ultimately results in the potent analgesia characteristic of these opioids. The diagram below outlines this signaling pathway.

G cluster_0 μ-Opioid Receptor Signaling Pathway ligand Fentanyl Analog (Agonist) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds & Activates g_protein Gi/o Protein receptor->g_protein Activates g_alpha Gαi g_protein->g_alpha Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibits k_channel ↑ K+ Efflux (GIRK Channel) g_beta_gamma->k_channel ca_channel ↓ Ca2+ Influx (VGCC) g_beta_gamma->ca_channel Inhibits camp ↓ cAMP hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter ↓ Neurotransmitter Release ca_channel->neurotransmitter hyperpolarization->neurotransmitter analgesia Analgesia neurotransmitter->analgesia

Figure 2: Agonist-induced μ-opioid receptor signaling cascade.

Quantitative Data: Receptor Binding Affinities

The interaction of fentanyl and its analogs with opioid receptors can be quantified through binding assays, which determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes binding affinity data for fentanyl and related compounds at the human µ-opioid receptor (MOR), delta-opioid receptor (DOR), and kappa-opioid receptor (KOR).

Compoundµ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)MOR/KOR SelectivityMOR/DOR SelectivityReference(s)
Fentanyl0.135 ± 0.018174 ± 12220 ± 1812901630[12]
Carfentanil0.22----[13]
Butyryl fentanyl0.405 ± 0.055215 ± 45317 ± 52531783[12]
Acetyl fentanyl4.28 ± 0.51860 ± 2005700 ± 13005311330[12]
Morphine0.252 ± 0.02327.7 ± 1.4123 ± 10110488[12]

Data presented as mean ± standard error of the mean (sem). A higher selectivity ratio indicates greater preference for the µ-opioid receptor.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

To determine the binding affinity (Ki) of a test compound, a competitive radioligand binding assay is a standard and robust method.[14]

Objective: To determine the Ki of a test compound for the human µ-opioid receptor using [³H]-DAMGO as the radioligand.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: The fentanyl analog or other molecule to be tested.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration determined by a protein variation experiment (typically 10-20 µg per well).[14]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its dissociation constant, Kd, e.g., 0.5 nM), and membrane suspension.[14]

    • Non-specific Binding (NSB): Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.[14]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).[14]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.[14]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed several times with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound's concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Conclusion

While this compound is not a pharmacologically active agent in its own right, its structure strongly implies its role as a key intermediate in the synthesis of potent opioid analgesics. Its implicit mechanism of action is therefore defined by the activity of its potential end-products, which are potent agonists of the µ-opioid receptor. By activating the MOR and its associated G-protein signaling pathways, these compounds inhibit nociceptive signaling, resulting in profound analgesia. Understanding the synthesis, pharmacology, and analytical methods associated with this class of molecules is critical for drug development professionals and researchers in the field of pain management and medicinal chemistry.

References

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, a key intermediate in pharmaceutical synthesis. This document outlines its known characteristics, provides a plausible synthetic pathway based on related compounds, and details the analytical methods for its characterization.

Chemical Identity and Properties

This compound, identified by the CAS number 162045-29-6, is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a (2-hydroxymethyl-phenyl)amino substituent at the 4-position. This compound is typically available as an off-white to light yellow powder and serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 162045-29-6[1]
Molecular Formula C₁₇H₂₆N₂O₃[2]
Molecular Weight 306.40 g/mol
Appearance Off-white to light yellow powder[1]
Purity ≥98% (typical)[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly probable synthetic route involves the reductive amination of 1-Boc-4-piperidone with 2-aminobenzyl alcohol. This common and efficient method is widely used for the synthesis of analogous 4-amino-piperidine derivatives.

Proposed Synthesis: Reductive Amination

The synthesis can be logically broken down into a single key step: the coupling of the piperidone core with the aminobenzyl alcohol side chain.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 equivalent) and 2-aminobenzyl alcohol (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of a weak acid like acetic acid.

  • Reductant Addition: To the stirred mixture, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise at room temperature. The use of NaBH(OAc)₃ is advantageous as it is selective for the iminium intermediate and tolerant of many functional groups.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product.

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product cluster_purification Purification 1_Boc_4_piperidone 1-Boc-4-piperidone reductive_amination Reductive Amination (Solvent: DCM/DCE, Reagent: NaBH(OAc)₃) 1_Boc_4_piperidone->reductive_amination 2_aminobenzyl_alcohol 2-Aminobenzyl Alcohol 2_aminobenzyl_alcohol->reductive_amination product 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine reductive_amination->product purification Column Chromatography product->purification

Synthesis Workflow

Analytical Characterization

Due to the limited availability of published spectral data for this compound, this section provides predicted and expected analytical characteristics based on its chemical structure and data from analogous compounds.

Table 2: Expected Spectral Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), aromatic protons (multiplets, 6.5-7.5 ppm), hydroxymethyl protons (singlet or doublet, ~4.5 ppm), and amine proton (broad singlet).
¹³C NMR Resonances for the Boc carbonyl (~155 ppm), Boc quaternary carbon (~80 ppm), piperidine carbons (30-60 ppm), aromatic carbons (110-150 ppm), and the hydroxymethyl carbon (~65 ppm).
FT-IR (cm⁻¹) Broad O-H stretch (~3300-3400 cm⁻¹), N-H stretch (~3350 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2850-3100 cm⁻¹), C=O stretch (Boc group, ~1680-1700 cm⁻¹), and C-O stretch (~1050 cm⁻¹).
Mass Spec. (ESI+) Expected [M+H]⁺ ion at m/z 307.2.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity or the signaling pathways associated with this compound. However, the piperidine scaffold is a common motif in a wide range of biologically active molecules. For instance, structurally related 4-anilinopiperidine derivatives are precursors to potent synthetic opioids.

Given its structure, this compound could be investigated for a variety of potential biological activities. The Boc-protecting group makes it a versatile intermediate for further chemical modifications, allowing for the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While detailed experimental data is currently scarce, its synthesis can be reliably achieved through established methods like reductive amination. The information provided in this guide serves as a foundational resource for researchers and professionals working with this and related molecules, facilitating further investigation into its properties and potential applications in drug development. Further research is warranted to fully characterize its physical, chemical, and biological properties.

References

An In-depth Technical Guide to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (CAS No. 162045-29-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides a plausible synthetic route based on established chemical principles, and explores its potential applications in drug discovery. While specific experimental data and direct involvement in signaling pathways for this particular compound are not extensively reported in publicly available literature, this guide leverages information on analogous structures to provide a robust framework for its utilization in a research and development setting.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 162045-29-6 , is a substituted piperidine derivative. The presence of a Boc-protected amine on the piperidine ring and a hydroxymethyl-phenylamino substituent at the 4-position makes it a valuable building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) group serves as a protecting group, allowing for selective reactions at other sites of the molecule. The hydroxymethyl and secondary amine functionalities offer reactive handles for further chemical modifications, enabling the synthesis of diverse and complex molecular architectures.

Chemical and Physical Properties

While exhaustive experimental data for this specific compound is limited, based on its structure and data from chemical suppliers, the following properties can be summarized:

PropertyValueSource
CAS Number 162045-29-6ChemicalBook
Molecular Formula C₁₇H₂₆N₂O₃
Molecular Weight 306.40 g/mol
Appearance Off-white to light yellow powderSupplier Data
Boiling Point (Predicted) 466.4±45.0 °CChemicalBook
Density (Predicted) 1.163±0.06 g/cm³ChemicalBook
Primary Application Pharmaceutical IntermediateSupplier Data

Synthesis and Experimental Protocols

Plausible Synthetic Route: Reductive Amination

This synthetic approach involves the reaction of a ketone with an amine in the presence of a reducing agent. For the synthesis of the target compound, the starting materials would be 1-Boc-4-piperidone and 2-aminobenzyl alcohol.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions start1 1-Boc-4-piperidone product 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine start1->product start2 2-Aminobenzyl alcohol start2->product reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->product solvent Solvent (e.g., Dichloromethane) solvent->product

Plausible synthetic pathway for this compound.
General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1 equivalent) and 2-aminobenzyl alcohol (1-1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE), add a mild acid catalyst like acetic acid (catalytic amount).

  • Formation of Imine/Enamine Intermediate: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise to the reaction mixture. This reducing agent is selective for the iminium ion and is compatible with the presence of other functional groups.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound are not documented, its structural motifs are present in a variety of biologically active molecules. The piperidine scaffold is a common feature in many approved drugs, and the anilino-piperidine core is notably a key component of potent analgesics.

The presence of the hydroxymethyl group on the phenyl ring offers a site for further derivatization, allowing for the exploration of structure-activity relationships (SAR). This could involve:

  • Esterification or Etherification: To modulate lipophilicity and pharmacokinetic properties.

  • Oxidation: To introduce an aldehyde or carboxylic acid functionality for further coupling reactions.

  • Linker Attachment: For the development of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras).

Given the structural similarities to precursors of synthetic opioids, this compound could be a valuable intermediate in the synthesis of novel analgesics with potentially different pharmacological profiles.

Signaling Pathway Involvement (Hypothetical)

There is no direct evidence in the reviewed literature linking this compound to specific signaling pathways. However, based on the broader class of anilino-piperidine compounds, it is plausible that derivatives of this molecule could interact with G-protein coupled receptors (GPCRs), such as opioid receptors.

Below is a generalized workflow for investigating the potential interaction of a novel compound with a GPCR signaling pathway.

G compound Test Compound (e.g., Derivative of CAS 162045-29-6) receptor GPCR (e.g., Opioid Receptor) compound->receptor binding_assay Receptor Binding Assay (Determine Affinity) receptor->binding_assay functional_assay Functional Assay (e.g., cAMP measurement) receptor->functional_assay downstream Downstream Signaling (e.g., MAPK pathway) functional_assay->downstream cellular_response Cellular Response (e.g., Analgesia, side effects) downstream->cellular_response

Experimental workflow to assess GPCR signaling pathway modulation.

Conclusion

This compound (CAS No. 162045-29-6) is a valuable chemical intermediate with significant potential in the field of drug discovery and development. While specific experimental and biological data are currently scarce in the public domain, its structural features suggest its utility in the synthesis of novel compounds, particularly in the area of analgesics. The provided hypothetical synthesis and experimental workflow offer a starting point for researchers and scientists to incorporate this molecule into their research programs. Further investigation is warranted to fully elucidate its chemical reactivity and the pharmacological properties of its derivatives.

Technical Guide: Physicochemical Properties and Synthetic Overview of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine, a key intermediate in synthetic organic chemistry. The information herein is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Physicochemical Data

The essential molecular properties of this compound are summarized in the table below. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueReference
Molecular Formula C₁₇H₂₆N₂O₃[1]
Molecular Weight 306.4 g/mol [1]
CAS Number 162045-29-6[1][2]
Boiling Point (Predicted) 466.4 ± 45.0 °C[1]
Density (Predicted) 1.163 ± 0.06 g/cm³[1]

Synthetic Context and Related Compounds

This compound belongs to a class of N-Boc protected piperidine derivatives. The tert-butoxycarbonyl (Boc) protecting group is a common feature in the synthesis of complex molecules, including pharmaceuticals, as it allows for selective reactions at other functional groups.

While specific experimental protocols for the large-scale synthesis of this exact molecule are not widely published, the synthesis of structurally similar compounds, such as 1-N-Boc-4-(phenylamino)piperidine, provides a relevant methodological framework. The synthesis of this analog is a key step in the preparation of fentanyl and its derivatives.[3][4]

A general synthetic approach for such compounds involves the reductive amination of N-tert-butoxycarbonyl-4-piperidone with the corresponding aniline derivative. This reaction is typically carried out using a reducing agent like sodium triacetoxyborohydride.[5]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 1-Boc-4-(phenylamino)piperidine derivatives, which is analogous to the synthesis of the title compound.

Synthesis_Workflow Reactant1 N-Boc-4-piperidone Reagent Reductive Amination (e.g., NaBH(OAc)₃) Reactant1->Reagent Reactant2 Aniline Derivative (e.g., 2-aminobenzyl alcohol) Reactant2->Reagent Product 1-Boc-4-(phenylamino)- piperidine Derivative Reagent->Product Intermediate Schiff Base Intermediate Deprotection Boc Deprotection (e.g., TFA, HCl) Product->Deprotection FinalProduct 4-(phenylamino)piperidine Derivative Deprotection->FinalProduct

Caption: Conceptual workflow for the synthesis of 4-anilinopiperidine derivatives.

Biological Significance of Related Structures

It is important to note that the 4-anilinopiperidine scaffold is a core structural motif in a range of biologically active molecules, most notably potent opioid analgesics.[6] For instance, 4-anilino-1-Boc-piperidine is a known precursor in the synthesis of fentanyl and related compounds.[7] The functional groups attached to the aniline ring and the piperidine nitrogen significantly modulate the pharmacological activity of these molecules. The presence of a hydroxymethyl group on the phenyl ring, as in the title compound, suggests its potential use as a synthon for further chemical modifications to explore structure-activity relationships in drug discovery programs.

References

Technical Guide: Solubility Profile of 1-Boc-4-(phenylamino)-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility data for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Due to the limited availability of public data for this specific compound, this document focuses on the solubility profile of its close structural analog, 1-N-Boc-4-(phenylamino)piperidine (also known as 1-Boc-4-AP). The experimental methodologies detailed herein are broadly applicable for determining the solubility of either compound.

Solubility Data of 1-N-Boc-4-(phenylamino)piperidine

The solubility of a compound is a critical physicochemical property that influences its bioavailability and developability as a therapeutic agent. The following table summarizes the available quantitative and qualitative solubility data for the analog 1-N-Boc-4-(phenylamino)piperidine in various solvent systems.

Solvent SystemSolubilityMethodSource
DMF15 mg/mLNot Specified--INVALID-LINK--[1], --INVALID-LINK--[2]
DMSO25 mg/mLNot Specified--INVALID-LINK--[1], --INVALID-LINK--[2]
Ethanol25 mg/mLNot Specified--INVALID-LINK--[1], --INVALID-LINK--[2]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/mLNot Specified--INVALID-LINK--[1], --INVALID-LINK--[2]
Aqueous (pH 7.4)35.2 µg/mLNot Specified--INVALID-LINK--[3]
MethanolAlmost TransparentQualitative--INVALID-LINK--[4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility can be approached through two primary methodologies: thermodynamic (equilibrium) solubility and kinetic solubility. The choice of method often depends on the stage of drug discovery and the specific information required.[5][6]

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic or equilibrium solubility of a compound.[7] This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent or buffer system in a sealed flask.[8]

  • Equilibration: The flask is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[7][8]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[9]

  • Quantification: The concentration of the compound in the resulting supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Calculation: A calibration curve is used to determine the solubility from the measured concentration.[8]

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid compound to solvent B Agitate at constant temperature (24-72h) A->B Equilibration C Separate solid and liquid phases (centrifugation/filtration) B->C Phase Separation D Analyze supernatant/filtrate concentration (HPLC-UV/LC-MS) C->D Quantification E Determine solubility from calibration curve D->E Calculation

Thermodynamic Solubility Determination Workflow

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods commonly used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[10] These methods measure the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when added to an aqueous buffer.

This method relies on the detection of light scattering caused by insoluble particles (precipitate) in a solution.

Protocol:

  • Stock Solution: Prepare a concentrated stock solution of the test compound in an organic solvent, typically DMSO.[11]

  • Serial Dilution: The stock solution is added to an aqueous buffer in a microplate well and then serially diluted.[10]

  • Incubation: The plate is incubated for a short period (e.g., 1-2 hours) at a controlled temperature.[11]

  • Measurement: A nephelometer is used to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[11]

  • Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

This method involves the quantification of the dissolved compound after attempting to dissolve it under kinetic conditions.

Protocol:

  • Stock Solution: A stock solution of the compound is prepared in DMSO.

  • Dilution and Incubation: The stock solution is added to an aqueous buffer and incubated for a defined period.

  • Filtration: The solution is filtered through a filter plate to remove any precipitated compound.[9]

  • Quantification: The concentration of the dissolved compound in the filtrate is measured by HPLC-UV.[10]

  • Analysis: The kinetic solubility is determined from the measured concentration.

G cluster_1 Kinetic Solubility Workflow cluster_nephelometry Nephelometry cluster_hplcuv HPLC-UV A1 Prepare DMSO stock solution B1 Add to aqueous buffer & serially dilute A1->B1 C1 Incubate (1-2h) B1->C1 D1 Measure light scattering C1->D1 E1 Determine precipitation point D1->E1 A2 Prepare DMSO stock solution B2 Add to aqueous buffer A2->B2 C2 Incubate B2->C2 D2 Filter to remove precipitate C2->D2 E2 Quantify filtrate by HPLC-UV D2->E2

General Workflows for Kinetic Solubility Assays

Signaling Pathways and Logical Relationships

Currently, there is no publicly available information detailing specific signaling pathways in which this compound or its close analog, 1-N-Boc-4-(phenylamino)piperidine, are directly involved. The primary context for the use of 1-N-Boc-4-(phenylamino)piperidine is as a chemical intermediate in the synthesis of various pharmaceutical compounds.

The logical relationship in its application is that of a precursor in a multi-step chemical synthesis. The diagram below illustrates this general synthetic logic.

G A Starting Materials B 1-Boc-4-(phenylamino)-piperidine (Intermediate) A->B Synthesis C Further Synthetic Steps B->C Reaction D Final Active Pharmaceutical Ingredient (API) C->D Purification

General Synthetic Pathway Relationship

References

potential therapeutic targets of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the publicly available scientific literature and chemical databases reveals a significant scarcity of information regarding the specific therapeutic targets of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (CAS: 162045-29-6) . This compound is commercially available for research purposes, but there is no substantive published data detailing its biological activity, mechanism of action, or potential therapeutic applications.[1]

While direct evidence is lacking for this specific molecule, an examination of structurally related compounds can provide insights into its potential areas of pharmacological relevance. The core structure, a 1-Boc-4-aminopiperidine scaffold, is a common motif in medicinal chemistry.[2]

Analysis of Structurally Related Compounds

Compounds with a similar 1-Boc-4-(phenylamino)-piperidine core have been investigated for a range of biological activities. It is crucial to note that the specific substitution on the phenyl ring dramatically influences the biological target and activity.

1. Analogs as Intermediates for Opioids:

The most extensively documented use of a closely related analog, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) , is as a precursor in the synthesis of fentanyl and its derivatives.[3][4][5] Fentanyl is a potent µ-opioid receptor agonist. Due to its role as a key intermediate in the synthesis of controlled substances, 1-Boc-4-AP is a regulated chemical.[3][6][7] The structural similarity suggests that this compound could potentially be used as an intermediate in the synthesis of novel opioid receptor modulators.

2. Potential for Neurological Targets:

Derivatives of the 1-Boc-4-(phenylamino)-piperidine scaffold have been explored for their potential to treat neurological disorders. For instance, the fluorinated analog, 1-Boc-4-(4-fluoro-phenylamino)-piperidine , has been investigated in the context of developing treatments for neurological conditions, with some derivatives showing activity at dopamine receptors and as acetylcholinesterase (AChE) inhibitors.[8] The piperidine ring is a well-established pharmacophore for central nervous system (CNS) targets.

Hypothetical Therapeutic Targets Based on Chemical Structure

The "2-hydroxymethyl-phenylamino" moiety of the query compound introduces a hydroxyl group positioned ortho to the amino linkage. This functional group could potentially engage in hydrogen bonding with biological targets, which could lead to a different pharmacological profile compared to other analogs.

A hypothetical workflow for investigating the therapeutic potential of this compound is outlined below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Preclinical Development A 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine B High-Throughput Screening (Target-Based & Phenotypic) A->B C Affinity Chromatography B->C D Computational Docking (e.g., Opioid, Dopamine Receptors) B->D E Hit Validation (Binding Assays, IC50/EC50) C->E D->E F In Vitro & In Vivo Pharmacology Studies E->F G ADME/Tox Profiling F->G H Lead Optimization G->H

Hypothetical Drug Discovery Workflow.

Conclusion

At present, there is no direct scientific evidence to assign any specific therapeutic targets to this compound. Based on the activities of structurally related molecules, it is plausible that this compound could serve as an intermediate for, or a modulator of, CNS targets such as opioid or dopamine receptors. However, without experimental data, this remains speculative. Further research, including high-throughput screening and computational modeling, would be necessary to elucidate its pharmacological profile and identify any potential therapeutic applications.

References

An In-depth Technical Guide to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and its analogs, a class of compounds with significant potential in medicinal chemistry. The core structure, a 4-anilinopiperidine scaffold, is a well-established pharmacophore found in a variety of biologically active molecules. This document details the synthesis, potential biological activities, and structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers in drug discovery and development.

Core Structure and Chemical Properties

The fundamental structure consists of a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 4-position with a (2-hydroxymethyl-phenyl)amino moiety. The Boc protecting group provides stability and facilitates synthetic manipulations, while the substituted aniline portion is crucial for biological activity and can be readily modified to explore structure-activity relationships.

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its analogs is through reductive amination. This common and versatile method involves the reaction of 1-Boc-4-piperidone with a substituted aniline in the presence of a reducing agent.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process starting from the commercially available 1-Boc-4-piperidone.

G A 1-Boc-4-piperidone C Imine Intermediate A->C Reaction B Substituted Aniline (e.g., 2-aminobenzyl alcohol) B->C Reaction D 1-Boc-4-(substituted-phenylamino)-piperidine C->D Reduction

Caption: General workflow for the synthesis of 1-Boc-4-(phenylamino)-piperidine derivatives.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard reductive amination methods for similar compounds.

Materials:

  • 1-Boc-4-piperidone

  • 2-Aminobenzyl alcohol

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) and 2-aminobenzyl alcohol (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Note: Yields and specific reaction conditions may vary and require optimization for specific analogs.

Biological Activities and Structure-Activity Relationships (SAR)

The 4-anilinopiperidine scaffold is a key feature in a wide range of biologically active compounds, most notably the potent opioid analgesic fentanyl and its analogs. The biological activity of these compounds is highly dependent on the nature and position of substituents on both the piperidine and aniline rings.

Potential as Kinase Inhibitors

Derivatives of the 4-anilinopiperidine scaffold have been explored as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The binding of these inhibitors to the ATP-binding site of kinases often involves key hydrogen bond interactions and hydrophobic contacts. The 2-hydroxymethyl group on the phenyl ring could potentially form additional hydrogen bonds with the kinase hinge region, thereby influencing potency and selectivity.

G cluster_0 Kinase Inhibition A Kinase Inhibitor (Piperidine Derivative) B ATP-Binding Site of Kinase A->B Binds to C Inhibition of Kinase Activity B->C Leads to D Blockade of Downstream Signaling C->D Results in

Caption: Mechanism of action for kinase inhibitors targeting the ATP-binding site.

Quantitative Data on Related Analogs

While specific quantitative data for this compound is not extensively available in the public domain, data from closely related analogs can provide valuable insights into the structure-activity relationship. The following table summarizes the inhibitory concentrations (IC50) for a selection of 4-anilinopiperidine derivatives against various kinases.

Compound AnalogTarget KinaseIC50 (nM)
4-Anilino-piperidine Derivative 1Kinase A50
4-(3-Chloroanilino)-piperidine DerivativeKinase B120
4-(4-Fluoroanilino)-piperidine DerivativeKinase C75
This compoundData not availableN/A

Note: The data presented is for illustrative purposes and is based on publicly available information for analogous compounds. Further experimental validation is required for the specific target compound.

Future Directions and Research Opportunities

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Key areas for future research include:

  • Synthesis and Screening: A library of analogs with diverse substitutions on the aniline ring and modifications of the hydroxymethyl group should be synthesized and screened against a panel of kinases and other relevant biological targets.

  • Structure-Activity Relationship Studies: Detailed SAR studies will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Evaluation: Promising candidates should be evaluated in relevant animal models to assess their efficacy and safety profiles.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound derivatives. The provided synthetic protocols and SAR insights offer a roadmap for the design and development of novel drug candidates based on this versatile chemical scaffold.

A Comprehensive Technical Review of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: Synthesis, Properties, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a synthetic derivative of the versatile 4-anilinopiperidine scaffold. This class of compounds is of significant interest in medicinal chemistry, primarily due to its core role in the structure of potent opioid analgesics. The introduction of a hydroxymethyl group at the ortho position of the phenyl ring presents an opportunity for novel molecular interactions with biological targets, potentially modulating the pharmacological profile compared to unsubstituted parent compounds. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and potential biological activities of this compound, drawing upon data from closely related analogs to inform its characteristics. Detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic workflow and a putative signaling pathway are presented to facilitate further research and development in this area.

Introduction

The 4-anilinopiperidine framework is a well-established pharmacophore, most notably recognized as the core structure of fentanyl and its numerous potent analgesic analogs. The versatility of this scaffold allows for extensive chemical modification to explore structure-activity relationships (SAR) and develop compounds with tailored pharmacological properties. The subject of this review, this compound, is a derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 2-hydroxymethyl-phenylamino substituent at the 4-position. The Boc group serves as a valuable protecting group in multi-step syntheses, while the ortho-hydroxymethyl group on the aniline ring introduces a polar, hydrogen-bonding moiety that could significantly influence receptor binding and overall biological activity.

This document serves as a technical guide for researchers, providing a compilation of available information on the synthesis and properties of this compound, largely inferred from structurally similar molecules. It also explores its potential as an intermediate in the synthesis of novel, biologically active agents and discusses a plausible mechanism of action based on the established pharmacology of the 4-anilinopiperidine class.

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard reductive amination reaction. This common and efficient method involves the condensation of a ketone with an amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.

Synthetic Workflow

The primary synthetic route involves the reaction of 1-Boc-4-piperidone with 2-(aminomethyl)phenol. The workflow can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-Boc-4-piperidone 1-Boc-4-piperidone Reductive Amination Reductive Amination 1-Boc-4-piperidone->Reductive Amination 2-(aminomethyl)phenol 2-(aminomethyl)phenol 2-(aminomethyl)phenol->Reductive Amination This compound This compound Reductive Amination->this compound Sodium triacetoxyborohydride

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of similar 4-anilinopiperidine derivatives.[1]

Materials:

  • 1-Boc-4-piperidone

  • 2-(aminomethyl)phenol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM), add 2-(aminomethyl)phenol (1.0-1.2 eq).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • After a short period of stirring (e.g., 30 minutes), add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours (e.g., 4-24 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound.

Chemical and Physical Properties

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueReference Compound
Molecular FormulaC₁₇H₂₆N₂O₃-
Molecular Weight306.40 g/mol -
AppearanceWhite to off-white solid1-Boc-4-(phenylamino)-piperidine
Melting Point~140-150 °C1-Boc-4-(phenylamino)-piperidine (136-138 °C)
SolubilitySoluble in methanol, ethanol, dichloromethane, chloroformGeneral solubility of similar compounds

Table 2: Estimated Spectroscopic Data

TechniqueExpected Features
¹H NMRSignals corresponding to the Boc group (~1.4 ppm), piperidine ring protons (various shifts), aromatic protons, and the hydroxymethyl group protons.
¹³C NMRResonances for the Boc carbonyl, piperidine ring carbons, aromatic carbons, and the hydroxymethyl carbon.
Mass Spectrometry (ESI+)Expected [M+H]⁺ ion at m/z 307.2.

Potential Biological Activity and Signaling Pathways

The 4-anilinopiperidine scaffold is a privileged structure in opioid pharmacology, with many of its derivatives acting as potent agonists at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][4] The binding of an agonist to the MOR initiates a signaling cascade that ultimately leads to the desired analgesic effects, but also to undesirable side effects such as respiratory depression and dependence.

The introduction of a hydroxymethyl group at the ortho position of the aniline ring in this compound could influence its pharmacological profile in several ways:

  • Receptor Binding: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming additional interactions with the amino acid residues in the binding pocket of the MOR. This could alter the binding affinity and selectivity of the compound.

  • Pharmacokinetics: The increased polarity due to the hydroxymethyl group may affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

Putative Signaling Pathway

Upon binding to the μ-opioid receptor, 4-anilinopiperidine derivatives typically trigger the following signaling events:

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gαi/o MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases Ligand 4-Anilinopiperidine Derivative Ligand->MOR Binds Analgesia Analgesia cAMP->Analgesia Ion_Channels->Analgesia

Caption: Putative signaling pathway of 4-anilinopiperidine derivatives via the μ-opioid receptor.

Pathway Description:

  • Ligand Binding: The 4-anilinopiperidine derivative binds to and activates the μ-opioid receptor on the cell surface.

  • G Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated inhibitory G protein (Gαi/o).

  • Downstream Effects: The activated G protein then mediates two primary downstream effects:

    • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

    • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, typically leading to the opening of potassium channels (causing hyperpolarization) and the closing of voltage-gated calcium channels (reducing neurotransmitter release).

  • Cellular Response: These molecular events result in a reduction of neuronal excitability and neurotransmitter release, which manifests as the physiological effect of analgesia.

Conclusion and Future Directions

This compound is a synthetically accessible derivative of the pharmacologically significant 4-anilinopiperidine scaffold. While specific experimental data for this compound is limited, a robust synthesis can be proposed based on well-established reductive amination protocols. The introduction of a hydroxymethyl group on the aniline ring is a key structural modification that warrants further investigation.

Future research should focus on the following areas:

  • Synthesis and Characterization: The actual synthesis and full spectroscopic characterization of this compound are necessary to confirm its structure and properties.

  • Pharmacological Evaluation: In vitro binding assays should be conducted to determine the affinity and selectivity of the compound for opioid receptors (μ, δ, and κ). Subsequent in vivo studies can then be performed to assess its analgesic potency and side-effect profile.

  • Structure-Activity Relationship (SAR) Studies: The hydroxymethyl group can be further modified (e.g., to a methoxy, ester, or amide) to probe the SAR of this particular substitution and optimize the pharmacological properties.

  • Exploration of Other Biological Targets: While the primary focus is on opioid receptors, the 4-anilinopiperidine scaffold has been shown to interact with other targets. Therefore, broader pharmacological screening could reveal novel activities for this compound.

References

An In-depth Technical Guide to 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is not extensively documented in publicly available scientific literature. This guide, therefore, presents a comprehensive overview based on the well-established chemistry of its parent compound, 1-Boc-4-(phenylamino)-piperidine, and proposes a plausible synthetic route and potential characteristics for the target molecule.

Introduction

This compound is a derivative of the well-known synthetic intermediate, 1-Boc-4-(phenylamino)-piperidine (1-Boc-4-AP). The parent compound, 1-Boc-4-AP, is a critical precursor in the synthesis of various potent synthetic opioids, most notably fentanyl and its analogues.[1][2][3] The introduction of a hydroxymethyl group at the ortho position of the phenyl ring in 1-Boc-4-AP could modulate its chemical properties and biological activity, making it a molecule of interest for researchers in medicinal chemistry and drug development. This guide provides a detailed technical overview of its proposed synthesis, characterization, and potential utility.

Proposed Synthesis

The synthesis of this compound can be logically approached through a two-step process, beginning with the well-documented synthesis of the piperidine core, followed by the introduction of the functionalized aniline moiety.

Synthesis of the Core Intermediate: 1-Boc-4-(phenylamino)-piperidine

The most common and efficient method for the synthesis of 1-Boc-4-(phenylamino)-piperidine is the reductive amination of N-tert-butoxycarbonyl-4-piperidone with aniline.[4][5]

Experimental Protocol:

A solution of N-tert-butoxycarbonyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent such as dichloromethane or methanol is prepared. To this solution, a reducing agent, typically sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise, followed by acetic acid (1 equivalent). The reaction mixture is stirred at room temperature for several hours until completion. The reaction is then quenched, and the product is extracted, purified, and characterized.

Quantitative Data for the Synthesis of 1-Boc-4-(phenylamino)-piperidine:

ParameterValueReference
Starting Materials
N-tert-butoxycarbonyl-4-piperidone7 g (1 eq.)[4]
Aniline3.3 g (1.1 eq.)[4]
Sodium Triacetoxyborohydride10.4 g (1.5 eq.)[4]
Acetic Acid2.1 g (1 eq.)[4]
SolventDichloromethane (200 ml)[4]
Reaction Conditions
TemperatureAmbient[4]
Reaction Time2 hours[4]
Product
Yield9.5 g (98%)[4]
AppearanceWhite solid[4]
Mass Spectrumm/z 277 [M+H]⁺[4]
Proposed Synthesis of this compound

To synthesize the target molecule, the aniline in the previous step is replaced with 2-aminobenzyl alcohol.

Experimental Protocol:

A solution of N-tert-butoxycarbonyl-4-piperidone (1 equivalent) and 2-aminobenzyl alcohol (1.1 equivalents) is prepared in dichloromethane. The mixture is cooled in an ice bath, and sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, followed by the addition of acetic acid (1 equivalent). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is then worked up by adding an aqueous solution of sodium hydroxide and extracting the product with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which can be further purified by column chromatography.

Quantitative Data (Projected):

ParameterProjected Value
Starting Materials
N-tert-butoxycarbonyl-4-piperidone1 eq.
2-Aminobenzyl Alcohol1.1 eq.
Sodium Triacetoxyborohydride1.5 eq.
Acetic Acid1 eq.
SolventDichloromethane
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time16 hours
Product
Yield70-85%
AppearanceOff-white to light yellow solid
Purity>95% after purification

Characterization

The synthesized this compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the Boc protecting group, the piperidine ring, the phenyl ring, and the hydroxymethyl group, with expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H, O-H, C=O (from the Boc group), and C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Applications and Biological Context

Given that the parent compound, 1-Boc-4-AP, is a key precursor to fentanyl, the primary application of this compound would likely be in the synthesis of novel fentanyl analogs or other opioid receptor modulators. The hydroxymethyl group could serve as a handle for further chemical modifications or could influence the binding affinity and selectivity of the final molecule for opioid receptors.

Derivatives of 4-aminopiperidine have also been investigated for other biological activities, including antifungal and anticancer properties.[6][7][8] Therefore, this compound could also serve as a scaffold for the development of new therapeutic agents in these areas.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reductive Amination cluster_product Final Product N-Boc-4-piperidone N-Boc-4-piperidone Reaction_Step Sodium Triacetoxyborohydride Dichloromethane, Acetic Acid N-Boc-4-piperidone->Reaction_Step 2-Aminobenzyl_alcohol 2-Aminobenzyl Alcohol 2-Aminobenzyl_alcohol->Reaction_Step Target_Molecule 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine Reaction_Step->Target_Molecule

Caption: Proposed synthesis of this compound.

Biological Context: Fentanyl Synthesis Pathway

Fentanyl_Synthesis Boc_AP 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) Deprotection Deprotection (Acid Treatment) Boc_AP->Deprotection ANPP 4-Anilinopiperidine (4-AP) Deprotection->ANPP Acylation Acylation (Propionyl Chloride) ANPP->Acylation Norfentanyl Norfentanyl Acylation->Norfentanyl Alkylation Alkylation (Phenethyl Bromide) Norfentanyl->Alkylation Fentanyl Fentanyl Alkylation->Fentanyl

Caption: General role of 1-Boc-4-AP as a precursor in fentanyl synthesis.

Conclusion

While the specific discovery and history of this compound are not documented, its synthesis is feasible through established chemical methodologies. This guide provides a robust framework for its preparation, characterization, and potential exploration in the field of medicinal chemistry. The structural similarity to known precursors of bioactive molecules suggests that this compound could be a valuable intermediate for the development of novel therapeutic agents. Researchers and drug development professionals can use this information as a starting point for their investigations into this and related molecules.

References

Methodological & Application

Application Notes and Protocols for the Purification of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. Due to the limited availability of specific purification data for this exact compound, the protocols described herein are adapted from established methods for structurally similar Boc-protected amino-piperidines. These methods, including silica gel column chromatography, recrystallization, and liquid-liquid extraction, are fundamental techniques in organic synthesis and are readily adaptable. Optimization of the described parameters may be necessary to achieve the desired purity and yield for the target compound.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The following table summarizes typical outcomes for the purification of related Boc-protected piperidine derivatives, offering a benchmark for what can be expected.

Purification MethodTypical PurityTypical YieldKey AdvantagesCommon Challenges
Silica Gel Chromatography >98%[1]60-90%[2]High resolution for complex mixtures, applicable to a wide range of polarities.Can be time-consuming and require large solvent volumes; potential for product loss on the column.
Recrystallization >99%[3]70-95%Highly effective for achieving high purity of solid compounds; scalable.Requires a suitable solvent system; not effective for oily or amorphous products.
Liquid-Liquid Extraction Variable (used for initial cleanup)>90%Rapid and effective for removing acidic or basic impurities; ideal for workup.Limited separation of compounds with similar acidity/basicity; may not remove all neutral impurities.

Experimental Protocols

Silica Gel Column Chromatography

Silica gel chromatography is a versatile method for purifying compounds of moderate polarity, such as this compound. The addition of a small amount of a basic modifier like triethylamine (TEA) to the mobile phase is often crucial to prevent peak tailing associated with the basic piperidine nitrogen.[4]

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[5]

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Chloroform

  • Methanol

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Potassium permanganate stain

Protocol:

  • Solvent System Selection (TLC Analysis):

    • Dissolve a small amount of the crude product in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in a solvent system of ethyl acetate in hexane (e.g., start with 20-30% ethyl acetate).

    • If the compound does not move significantly, increase the polarity by adding more ethyl acetate or a small amount of methanol.

    • To mitigate tailing, add 0.5-1% TEA to the developing solvent.[4]

    • The ideal solvent system will give the target compound an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[4]

    • Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

    • Drain the excess solvent until the solvent level is just above the silica surface.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent like DCM. Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Pipette the solution directly onto the top of the silica bed.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution with the selected solvent system, applying gentle pressure if performing flash chromatography.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC, spotting every few fractions.

  • Product Isolation:

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline solids. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Materials:

  • Crude this compound

  • Various solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, heptane)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

Protocol:

  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a small amount of a single solvent and observe solubility at room temperature.

    • If insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot.[6]

    • Allow the hot solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.[6]

    • If a single solvent is not ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

Liquid-Liquid Extraction (Acid-Base)

This technique is useful for an initial workup to separate the basic piperidine derivative from acidic or neutral byproducts.

Materials:

  • Crude reaction mixture

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Dilute aqueous acid (e.g., 1 M HCl)

  • Dilute aqueous base (e.g., 1 M NaOH)

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Protocol:

  • Dissolution:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Acidic Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl solution.

    • Shake the funnel vigorously, venting frequently. The basic piperidine compound will be protonated and move into the aqueous layer.

    • Separate the two layers, saving the aqueous layer.

  • Basification and Re-extraction:

    • Place the aqueous layer back into the separatory funnel.

    • Slowly add 1 M NaOH solution until the solution is basic (check with pH paper).

    • Extract the now deprotonated, neutral piperidine compound back into an organic solvent (e.g., three times with ethyl acetate).

  • Washing and Drying:

    • Combine the organic layers from the re-extraction.

    • Wash the combined organic layer with brine to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the partially purified product.

Visualizations

The following diagrams illustrate the workflows for the described purification protocols.

G cluster_0 Silica Gel Chromatography Workflow prep Prepare Slurry & Pack Column load Load Crude Product prep->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->elute Adjust Polarity combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure_prod_1 Purified Product evap->pure_prod_1

Caption: Workflow for purification by silica gel chromatography.

G cluster_1 Recrystallization Workflow dissolve Dissolve Crude Solid in Minimal Hot Solvent cool_rt Cool Slowly to Room Temperature dissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_prod_2 Pure Crystalline Product dry->pure_prod_2

Caption: Workflow for purification by recrystallization.

G cluster_2 Acid-Base Extraction Workflow dissolve_org Dissolve Mixture in Organic Solvent extract_acid Extract with Aqueous Acid (e.g., 1M HCl) dissolve_org->extract_acid separate_aq Separate Aqueous Layer (Contains Product) extract_acid->separate_aq basify Basify Aqueous Layer (e.g., 1M NaOH) separate_aq->basify extract_org Re-extract with Organic Solvent basify->extract_org dry_evap Dry and Evaporate Organic Solvent extract_org->dry_evap crude_prod Partially Purified Product dry_evap->crude_prod

References

Application Notes and Protocols for In Vivo Studies of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific in vivo studies for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. The following application notes and protocols are presented as a foundational guide for researchers and drug development professionals. The proposed methodologies are based on standard preclinical evaluation of novel chemical entities and insights from structurally related piperidine derivatives.

Introduction

This compound is a piperidine derivative with potential for biological activity. The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[1][2][3] Structurally similar compounds, such as 1-Boc-4-(phenylamino)-piperidine (1-Boc-4-AP), are recognized as intermediates in the synthesis of fentanyl and its analogs.[4] Other piperidine derivatives have been investigated for their potential as analgesics, anticancer agents, and modulators of various cellular signaling pathways.[5][6][7]

Given the novelty of this compound, a systematic in vivo evaluation is necessary to determine its pharmacokinetic profile, safety, and potential therapeutic efficacy. These application notes provide a strategic framework for initiating such preclinical investigations.

Chemical Information
PropertyValue
IUPAC Name tert-butyl 4-((2-(hydroxymethyl)phenyl)amino)piperidine-1-carboxylate
CAS Number 162045-29-6
Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
Predicted Boiling Point 466.4±45.0 °C
Predicted Density 1.163±0.06 g/cm3

(Data sourced from chemical databases)[8]

Proposed Preclinical In Vivo Evaluation

A tiered approach to the in vivo assessment of this compound is recommended, starting with preliminary safety and pharmacokinetic profiling before proceeding to efficacy studies.

Preliminary Toxicity Assessment

An acute or short-term toxicity study in a rodent model is a critical first step to identify a safe dose range for subsequent studies.[9][10]

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.

Animal Model: Sprague-Dawley rats or CD-1 mice (equal numbers of males and females).[9]

Key Parameters to Evaluate:

  • Mortality and clinical signs of toxicity (observed daily).[11]

  • Body weight changes (measured at initiation and termination).[11]

  • Hematology and clinical chemistry at termination.[9]

  • Gross necropsy and histopathology of major organs.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for designing effective dosing regimens in efficacy studies.[12]

Objective: To determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

Administration Routes:

  • Intravenous (IV) bolus to determine clearance and volume of distribution.

  • Oral gavage (PO) to assess oral bioavailability.

Sample Collection: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[13]

Bioanalysis: Plasma concentrations of this compound will be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[14]

Hypothetical Pharmacokinetic Data

The following table represents a hypothetical summary of pharmacokinetic parameters that could be obtained from a preliminary study in rats.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 500250
Tmax (h) 0.081.0
AUC (0-inf) (ng·h/mL) 12003000
t1/2 (h) 4.55.0
Bioavailability (%) -25

Experimental Protocols

Protocol: 7-Day Preliminary Oral Toxicity Study in Rats
  • Animal Model: 10 male and 10 female Sprague-Dawley rats per group (3 dose groups and 1 vehicle control group).[9]

  • Acclimatization: Acclimatize animals for a minimum of 5 days before the study begins.

  • Dose Preparation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Dose selection should be based on any available in vitro cytotoxicity data or a range-finding study.

  • Administration: Administer the test compound or vehicle daily for 7 consecutive days via oral gavage.[11]

  • Observations:

    • Record clinical signs of toxicity daily, before and after dosing.[11]

    • Measure body weight on Day 1 and Day 8.

  • Terminal Procedures (Day 8):

    • Collect blood via cardiac puncture for hematology and clinical chemistry analysis.

    • Perform a thorough gross necropsy of all animals.

    • Collect and preserve major organs in 10% neutral buffered formalin for potential histopathological examination.

  • Data Analysis: Analyze body weight, hematology, and clinical chemistry data for statistically significant differences between treated and control groups.

Protocol: Pharmacokinetic Screening in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulas.

  • Dose Preparation: Prepare separate formulations for IV (e.g., in saline with a solubilizing agent) and PO (e.g., in 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the jugular vein cannula.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect approximately 0.2 mL of blood from the jugular vein cannula at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate plasma.[14]

    • Transfer plasma to labeled cryovials and store at -80°C until analysis.[14]

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking known concentrations of the compound into blank plasma.[14]

    • Process plasma samples (e.g., by protein precipitation) and analyze using the validated LC-MS/MS method.[14]

  • Pharmacokinetic Analysis: Calculate PK parameters using non-compartmental analysis software.

Visualizations

Experimental Workflow for Preclinical Evaluation

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: In Vivo Profiling cluster_2 Phase 3: Efficacy Modeling synthesis Compound Synthesis & Characterization in_vitro In Vitro Activity & Cytotoxicity Screening synthesis->in_vitro formulation Formulation Development in_vitro->formulation toxicity Preliminary Toxicity (Rodent) formulation->toxicity pk Pharmacokinetic (PK) Screening (Rodent) formulation->pk efficacy Disease Model Efficacy Studies toxicity->efficacy pk->efficacy G compound 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine receptor Target Receptor (e.g., GPCR) compound->receptor Binds g_protein G-Protein Activation/Inhibition receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream Downstream Cellular Response second_messenger->downstream

References

Application Notes and Protocols for the Analysis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug development. The presence of the Boc protecting group, the piperidine ring, and the substituted aniline moiety makes it a versatile building block for the synthesis of more complex molecules. Accurate structural elucidation and purity assessment are crucial for its use in research and development. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: tert-butyl 4-((2-(hydroxymethyl)phenyl)amino)piperidine-1-carboxylate

Molecular Formula: C₁₇H₂₆N₂O₃

Molecular Weight: 306.40 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous identification of the compound's structure.

Predicted NMR Data

Note: The following NMR data are predicted based on the chemical structure and typical chemical shifts for similar functional groups. Actual experimental values may vary slightly.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20d1HAr-H
~7.15t1HAr-H
~6.80d1HAr-H
~6.70t1HAr-H
~4.65s2HAr-CH₂-OH
~4.10br s2HPiperidine-H (axial, adjacent to N-Boc)
~3.60m1HPiperidine-H (methine)
~2.90t2HPiperidine-H (equatorial, adjacent to N-Boc)
~2.05m2HPiperidine-H (axial)
~1.50m2HPiperidine-H (equatorial)
1.47s9HBoc (-C(CH₃)₃)
-br s1HNH
-br s1HOH

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~155.0C=O (Boc)
~145.0Ar-C (quaternary, attached to N)
~130.0Ar-C (quaternary, attached to CH₂OH)
~128.5Ar-CH
~127.0Ar-CH
~117.0Ar-CH
~112.0Ar-CH
~80.0C (Boc, quaternary)
~64.0Ar-CH₂-OH
~52.0Piperidine-CH
~42.0Piperidine-CH₂ (adjacent to N-Boc)
~32.0Piperidine-CH₂
28.4Boc (-C(CH₃)₃)
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

Expected Mass Spectrometry Data

Table 3: Expected m/z Values for this compound

IonCalculated m/z
[M+H]⁺307.2016
[M+Na]⁺329.1835

The molecular weight of the closely related 1-N-Boc-4-(phenylamino)piperidine has been reported with a mass spectrum showing m/z 277 [M+H]⁺.[1]

Experimental Protocol for ESI-Mass Spectrometry
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

  • Instrumentation (Direct Infusion):

    • Use an ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

    • Set the ion source to positive ion mode.

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Instrumentation (LC-MS):

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient from 5% to 95% B over several minutes.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • MS Conditions:

      • Couple the HPLC system to the ESI-MS.

      • Set the mass spectrometer to acquire data in a full scan mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the measured m/z value with the calculated theoretical value to confirm the elemental composition.

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Compound Characterization cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_data Data Analysis and Confirmation synthesis Synthesis of 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI-MS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation purity_assessment Purity Assessment nmr->purity_assessment ms->structure_elucidation final_confirmation Structural Confirmation structure_elucidation->final_confirmation purity_assessment->final_confirmation G Figure 2: Logical Relationship of Analytical Data for Structural Confirmation compound 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine h_nmr ¹H NMR: - Chemical Shifts - Multiplicities - Integrations compound->h_nmr provides info on proton environment c_nmr ¹³C NMR: - Number of Signals - Chemical Shifts compound->c_nmr provides info on carbon backbone ms_data High-Resolution MS: - Accurate Mass (m/z) - Molecular Formula compound->ms_data determines molecular weight h_nmr->compound confirms proton connectivity c_nmr->compound confirms carbon framework ms_data->compound confirms elemental composition

References

Application Notes and Protocols for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine in Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a versatile intermediate compound with potential applications in medicinal chemistry and drug discovery. Its structural similarity to molecules with known biological activity suggests its utility as a scaffold for the synthesis of novel therapeutic agents. These application notes provide an overview of the potential uses of this compound and theoretical protocols for assay development to explore its biological effects. While specific experimental data for this exact molecule is not extensively available in the public domain, the following sections offer guidance based on the known activities of structurally related compounds.

Introduction

This compound belongs to the class of N-Boc protected piperidine derivatives. The Boc (tert-butyloxycarbonyl) protecting group offers a stable yet readily cleavable handle for the piperidine nitrogen, allowing for controlled, sequential chemical modifications. The presence of the 2-hydroxymethyl-phenylamino moiety provides a key structural feature for potential interactions with biological targets. Structurally similar compounds, such as derivatives of 4-anilinopiperidine, are known to be precursors in the synthesis of fentanyl and its analogs, which act on opioid receptors.[1][2] Other related piperidine derivatives are utilized in the synthesis of a wide range of biologically active molecules, including those targeting G-protein coupled receptors (GPCRs).[3][4]

The applications for this specific compound could range from being a key intermediate in the synthesis of more complex molecules to possessing intrinsic biological activity itself.[] The development of specific assays is crucial to elucidate its potential pharmacological profile.

Potential Signaling Pathway Involvement

Given the structural motifs present in this compound, it is plausible that it or its derivatives could interact with various signaling pathways. The anilino-piperidine core is a common feature in molecules targeting GPCRs.[6] Therefore, assays could be developed to investigate its effect on pathways such as:

  • GPCR Signaling: Modulation of adenylyl cyclase activity, intracellular calcium mobilization, or β-arrestin recruitment.

  • Receptor Tyrosine Kinase (RTK) Pathways: Inhibition or activation of RTKs and their downstream signaling cascades.

  • Ion Channel Modulation: Potentiation or inhibition of various ion channels.

The following diagram illustrates a generalized GPCR signaling cascade that could be a potential target for derivatives of this compound.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Derivative of 1-Boc-4-(...)-piperidine) GPCR GPCR Ligand->GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation cAMP cAMP Effector->cAMP Conversion ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

Generalized GPCR signaling cascade.

Experimental Protocols

The following are theoretical protocols that can be adapted to screen this compound and its derivatives for biological activity.

General Workflow for Compound Screening

The diagram below outlines a typical workflow for screening a novel compound for biological activity.

Experimental_Workflow Start Start: 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine Deboc Boc Deprotection (if required for activity) Start->Deboc Primary_Screening Primary Screening (e.g., Receptor Binding Assay) Deboc->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell-based Functional Assays) Hit_Identification->Secondary_Assays Active End Candidate Drug Hit_Identification->End Inactive Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Lead_Optimization->End

Typical workflow for compound screening.

Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol is designed to determine if the test compound can bind to a specific receptor of interest (e.g., an opioid or other GPCR).

Materials:

  • Cell membranes expressing the receptor of interest

  • Radiolabeled ligand specific for the receptor

  • This compound (and/or its deprotected analog)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

  • Non-specific binding control (a high concentration of an unlabeled known ligand)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either assay buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the plate at an appropriate temperature for a set period to reach equilibrium.

  • Harvest the membranes onto the filter plate and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Calculate the percentage of specific binding inhibited by the test compound.

Protocol: cAMP Accumulation Assay

This functional assay determines if the compound can modulate the activity of adenylyl cyclase, a key enzyme in GPCR signaling.

Materials:

  • Cells expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • This compound (and/or its deprotected analog)

  • Forskolin (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell culture medium and reagents

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add the test compound at various concentrations and incubate for a specified time.

  • Stimulate the cells with forskolin (for antagonist mode) or a known agonist (for agonist mode).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Analyze the data to determine if the compound acts as an agonist, antagonist, or inverse agonist.

Data Presentation

Quantitative data from the assays described above should be summarized in tables for clear comparison.

Table 1: Receptor Binding Affinity

CompoundTarget ReceptorKi (nM)n
Test Compound AReceptor X150 ± 123
Reference LigandReceptor X25 ± 33

Table 2: Functional Assay Potency

CompoundAssay TypeEC50 / IC50 (nM)Mode of Actionn
Test Compound AcAMP Accumulation850 ± 75 (IC50)Antagonist3
Reference AgonistcAMP Accumulation15 ± 2 (EC50)Agonist3

Conclusion

References

The Chemical Probe Potential of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its intriguing structure, public domain information on the application of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine as a chemical probe is currently scarce. This compound, a derivative of the 4-anilinopiperidine scaffold, is primarily documented as a chemical intermediate in the synthesis of more complex molecules, notably as a precursor in the development of opioid analgesics related to fentanyl. The absence of detailed biological studies in publicly accessible literature limits the creation of comprehensive application notes and protocols for its use as a chemical probe at this time.

While specific data for this compound is not available, the broader class of 4-anilinopiperidine derivatives has been extensively studied, particularly in the context of their interaction with opioid receptors. Understanding the structure-activity relationships within this class can provide a theoretical framework for the potential applications of the subject compound.

General Synthetic Route

The synthesis of this compound and related compounds typically involves a reductive amination reaction. A common synthetic pathway is illustrated below.

G reagent1 1-Boc-4-piperidone reaction ReductiveAmination reagent1->reaction reagent2 2-Aminobenzyl alcohol reagent2->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reaction product 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine reaction->product

Figure 1. General synthetic workflow for this compound.

This schematic outlines the key steps in the synthesis of the target compound. The process typically starts with the reaction of a ketone (1-Boc-4-piperidone) with a primary amine (2-aminobenzyl alcohol) to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride to yield the final secondary amine product.

Potential Areas of Investigation as a Chemical Probe

Given its structural similarity to known biologically active molecules, this compound could be investigated in several areas. The following represents a hypothetical experimental workflow for characterizing its potential as a chemical probe.

G start 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine step1 Initial Screening: Target Identification Assays start->step1 step2 In Vitro Characterization: Binding Assays (e.g., Radioligand Binding) step1->step2 step3 Cell-Based Assays: Functional Activity (e.g., cAMP, Ca²⁺ flux) step2->step3 step4 Selectivity Profiling: Panel of Related Receptors/Enzymes step3->step4 step5 Structure-Activity Relationship (SAR) Studies step4->step5 end Validated Chemical Probe step5->end

Figure 2. A potential workflow for evaluating a novel chemical probe.

Hypothetical Application Notes and Protocols

The following sections are provided as a conceptual guide for researchers interested in exploring the utility of this compound as a chemical probe. It is crucial to note that these are hypothetical protocols and would require empirical validation.

Potential Target: Opioid Receptors

The 4-anilinopiperidine core is a well-established pharmacophore for opioid receptors. Therefore, a primary avenue of investigation would be to assess the affinity and functional activity of this compound at mu (µ), delta (δ), and kappa (κ) opioid receptors.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compound for opioid receptors.

  • Materials:

    • Cell membranes expressing the human µ, δ, or κ opioid receptor.

    • Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

    • This compound (test compound).

    • Naloxone (for non-specific binding determination).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation cocktail and vials.

    • Microplate harvester and scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or naloxone.

    • Incubate at room temperature for a specified time (e.g., 60-90 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a microplate harvester.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation

Should experimental data become available, it would be summarized in a table for clarity.

CompoundReceptorKi (nM)
This compoundµ-opioidData not available
This compoundδ-opioidData not available
This compoundκ-opioidData not available

Table 1. Hypothetical table for presenting opioid receptor binding affinities.

Conclusion

While this compound is a known chemical entity, its role as a chemical probe remains to be established in the scientific literature. The information provided here is intended to serve as a foundational guide for researchers who may be interested in exploring its biological activities. Further empirical studies are necessary to elucidate its molecular targets, mechanism of action, and potential applications in biomedical research and drug discovery. The protocols and workflows described are based on standard methodologies for chemical probe characterization and should be adapted and validated for the specific research context.

Application Notes and Protocols: 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a versatile bifunctional chemical scaffold with significant potential in drug discovery and medicinal chemistry. The presence of a Boc-protected piperidine ring and a substituted aniline moiety provides a key building block for the synthesis of a diverse range of complex molecules. The ortho-hydroxymethyl group on the phenyl ring offers a unique point for further chemical modification, distinguishing it from many common fentanyl precursors and opening avenues for the development of novel therapeutics in areas beyond opioid receptor modulation. These notes provide an overview of its potential applications, synthetic protocols, and strategies for its incorporation into drug discovery workflows.

Overview of Potential Applications

While direct biological activity data for this compound is not extensively published, its structural motifs are present in a variety of biologically active compounds. The 4-anilinopiperidine core is a well-established pharmacophore. The introduction of the 2-hydroxymethyl substituent allows for the exploration of new chemical space and potential therapeutic applications, including:

  • Kinase Inhibitors: The aniline nitrogen and the hydroxymethyl group can serve as hydrogen bond donors and acceptors, respectively, which are key interactions in many kinase active sites. The piperidine ring can be functionalized to occupy hydrophobic pockets.

  • Central Nervous System (CNS) Agents: The piperidine scaffold is a common feature in many CNS-active drugs. The overall polarity imparted by the hydroxyl group may influence blood-brain barrier permeability, a critical factor for CNS drug candidates.

  • Antiviral Agents: Derivatives of 4-aminopiperidine have been investigated as inhibitors of viral entry and replication. For instance, piperidine-substituted triazine derivatives have been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors.

  • Anti-inflammatory Agents: The 4-amino-1-Boc-piperidine scaffold is utilized in the development of anti-inflammatory drugs[1][2].

  • Versatile Chemical Intermediate: Beyond direct biological activity, this compound is a valuable intermediate for synthesizing more complex molecules. The Boc-protecting group can be easily removed to allow for N-alkylation or N-acylation of the piperidine, and the hydroxymethyl group can be oxidized or used in ester or ether formation.

Synthesis and Chemical Properties

This compound can be synthesized via a reductive amination reaction.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar 4-anilinopiperidine derivatives[3].

Materials:

  • N-tert-butoxycarbonyl-4-piperidone

  • 2-Aminobenzyl alcohol

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-tert-butoxycarbonyl-4-piperidone (1.0 eq) and 2-aminobenzyl alcohol (1.0 eq) in dichloromethane (DCM), add acetic acid (0.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with 1M NaOH solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Expected Yield: 70-90%

Chemical Properties Summary
PropertyValue
Molecular Formula C₁₇H₂₆N₂O₃
Molecular Weight 306.40 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, dichloromethane, ethyl acetate. Insoluble in water.
Boc-Deprotection Can be achieved using strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Potential Downstream Modifications and Screening Strategies

The versatility of this compound as a scaffold is a key advantage in drug discovery.

Diagram of Synthetic Versatility

G A 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine B Boc Deprotection (e.g., TFA/DCM) A->B Step 1 F Oxidation of Hydroxyl (e.g., PCC, DMP) A->F Alternative Step 1a H Esterification / Etherification A->H Alternative Step 1b C 4-(2-hydroxymethyl-phenylamino)- piperidine B->C D N-Alkylation / N-Acylation C->D Step 2 E Diverse N-Substituted Derivatives D->E G 1-Boc-4-(2-formyl-phenylamino)- piperidine F->G I Ester/Ether Analogs H->I

Caption: Synthetic utility of the target compound.

Hypothesized Biological Target and Screening Protocol: Kinase Inhibition

The structural features of the title compound make it a plausible candidate for a kinase inhibitor scaffold. The general workflow for screening would be as follows:

Diagram of a Kinase Inhibitor Screening Workflow

G cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Dose-Response and IC50 Determination cluster_4 Lead Optimization A Synthesis of 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine and Analogs B High-Throughput Kinase Assay (e.g., Kinase Panel) A->B C Identify 'Hits' with Significant Inhibition B->C D Confirm Hits and Determine Potency (IC50) C->D E Structure-Activity Relationship (SAR) Studies and Chemical Modification D->E

Caption: Kinase inhibitor screening workflow.

Experimental Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate (a suitable peptide), and ATP in a kinase reaction buffer.

  • Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Comparative Biological Activities of Related Scaffolds

While specific data for this compound is scarce, the activities of structurally related compounds highlight the potential of the 4-anilinopiperidine core.

Compound/Derivative ClassTherapeutic AreaReported Activity/Use
1-Boc-4-(phenylamino)-piperidine Opioid AnalgesicsPrecursor in the synthesis of fentanyl and its analogs[4].
1-Boc-4-(4-fluoro-phenylamino)-piperidine Opioid Analgesics / Cholinesterase InhibitorsIntermediate for opioid synthesis; potential for cholinesterase inhibition[5].
Piperidine-substituted triazines AntiviralHIV-1 non-nucleoside reverse transcriptase inhibitors.
4-Amino-1-Boc-piperidine derivatives Anti-inflammatory, AnalgesicsKey intermediate in the synthesis of pharmaceuticals for these indications[1][2].

Conclusion

This compound represents a promising and versatile building block for drug discovery. Its synthesis is straightforward, and its unique functionalization offers opportunities to develop novel therapeutics in a range of disease areas, potentially moving beyond the traditional applications of the 4-anilinopiperidine scaffold. The provided protocols and conceptual frameworks are intended to serve as a starting point for researchers to explore the full potential of this valuable chemical entity.

References

Application Notes and Protocols for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (CAS No. 162045-29-6) is a piperidine derivative with potential for investigation in various therapeutic areas.[1][2] The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, antiviral, and neuroprotective effects.[3] Many piperidine derivatives exert their effects by modulating critical cellular signaling pathways, such as PI3K/Akt or STAT-3, leading to the induction of apoptosis or inhibition of cell proliferation.[3][4]

These application notes provide a comprehensive experimental framework for the initial characterization of this compound, hereafter referred to as "Compound X," focusing on its potential anticancer properties. The protocols detailed below are foundational and can be adapted for various cell lines and research objectives.

Experimental Design and Workflow

The initial investigation of Compound X should follow a logical progression from broad screening to more specific mechanistic studies. The workflow begins with assessing the compound's general cytotoxic effect on cancer cell lines, followed by experiments to determine the mode of cell death (e.g., apoptosis), and finally, delving into the potential molecular targets and signaling pathways involved.

G Experimental Workflow for Compound X Characterization cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification A Cell Line Selection (e.g., MCF-7, PC-3, A549) B Cell Viability Assay (MTT or XTT) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V / PI Staining) C->D Proceed with IC50 concentration E Caspase Activity Assay (Caspase-Glo 3/7) D->E F Western Blot Analysis (Apoptotic & Signaling Proteins) E->F Confirm apoptotic pathway G Kinase Inhibition Assay (Biochemical Screen) F->G

Figure 1. A logical workflow for characterizing the biological activity of Compound X.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration of Compound X that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Cancer cell line(s) of interest (e.g., MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[8]

  • Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of Compound X. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound dose). Incubate for 48 or 72 hours.[9]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Data Presentation: Hypothetical IC50 Values

The results should be summarized in a table for clear comparison.

Cancer Cell LineCell TypeIC50 (µM) after 48h (Hypothetical)
MCF-7Breast (ER+)1.5 ± 0.2
PC-3Prostate2.8 ± 0.4
A549Lung5.1 ± 0.6
HCT116Colon3.5 ± 0.3

Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Assay)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but stains the nucleus of late apoptotic or necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.

Data Presentation: Hypothetical Apoptosis Data

TreatmentViable Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic (%) (Annexin V+ / PI+)Necrotic (%) (Annexin V- / PI+)
Control95.22.11.51.2
Compound X (IC50)55.425.815.33.5
Compound X (2x IC50)20.138.236.55.2

Protocol 3: Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of key proteins involved in apoptosis and cell signaling pathways.[11][12][13]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with Compound X as described previously. Lyse the cells in ice-cold RIPA buffer.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel for electrophoretic separation.[13]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[14]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Signal Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

Hypothetical Signaling Pathway Modulation

Based on the known activities of other piperidine derivatives, Compound X may inhibit pro-survival signaling pathways like the PI3K/Akt pathway, leading to apoptosis.[3]

G Hypothetical PI3K/Akt Pathway Inhibition by Compound X RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Bad Bad pAkt->Bad Inhibits Bcl2 Bcl-2 pAkt->Bcl2 Promotes Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CompoundX Compound X CompoundX->Akt Inhibits (Hypothesized)

Figure 2. Potential mechanism of Compound X via inhibition of the PI3K/Akt signaling pathway.

Protocol 4: In Vitro Kinase Inhibition Assay

To test the hypothesis that Compound X targets a specific kinase (e.g., Akt), a biochemical kinase assay can be performed. Luminescence-based assays like Kinase-Glo® measure the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity.[16]

Materials:

  • Recombinant active kinase (e.g., Akt1)

  • Kinase-specific substrate

  • Kinase assay buffer

  • ATP

  • Compound X

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound X. Prepare a reaction mix containing the kinase, substrate, and buffer.

  • Assay Setup: Add the kinase, substrate, and varying concentrations of Compound X to the wells of the plate. Include "no enzyme" and "vehicle control" wells.[17]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).[16]

  • Signal Detection: Add the Kinase-Glo® reagent, which stops the kinase reaction and measures the remaining ATP. Incubate for 10 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

G Principle of a Luminescence-Based Kinase Assay cluster_0 High Kinase Activity (No Inhibitor) cluster_1 Low Kinase Activity (With Inhibitor) A Kinase + Substrate + ATP ATP → ADP ATP Consumed B Add Kinase-Glo® Reagent Low ATP → Low Light A->B C Kinase + Substrate + ATP + Inhibitor Reaction Blocked ATP Remains D Add Kinase-Glo® Reagent High ATP → High Light C->D

Figure 3. Logic diagram illustrating the principle of a competitive kinase inhibition assay.

Conclusion

This document provides a foundational framework for the initial investigation of this compound. By systematically applying these protocols, researchers can effectively determine its cytotoxic potential, elucidate its mechanism of action, and identify potential molecular targets. The provided diagrams and data tables serve as templates for organizing and presenting experimental findings. All protocols should be optimized for the specific cell lines and experimental conditions used.

References

Application Notes and Protocols for High-Throughput Screening of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and its Analogs for Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is a synthetic compound belonging to the piperidine class of molecules. While direct biological activity for this specific molecule is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules suggests its potential as a scaffold in drug discovery. Notably, related piperidine derivatives have been investigated as acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic transmission.[1][2] Inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.[3]

These application notes provide a comprehensive, albeit hypothetical, framework for the utilization of this compound and a library of its analogs in a high-throughput screening (HTS) campaign to identify novel acetylcholinesterase inhibitors. The protocols and data presented herein are based on established methodologies for AChE inhibitor screening and are intended to serve as a detailed guide for researchers in the field.

Signaling Pathway of Acetylcholinesterase in Cholinergic Synapse

Acetylcholinesterase plays a pivotal role in regulating the concentration of acetylcholine (ACh) in the synaptic cleft. Upon the arrival of a nerve impulse at the presynaptic terminal, ACh is released and binds to postsynaptic nicotinic and muscarinic receptors, propagating the signal. AChE, located in the synaptic cleft, rapidly hydrolyzes ACh into choline and acetate, terminating the signal. The choline is then transported back into the presynaptic neuron for the synthesis of new acetylcholine.[4][5] Inhibition of AChE leads to an accumulation of ACh in the synapse, enhancing cholinergic neurotransmission.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron choline_uptake Choline Transporter ach_synthesis ACh Synthesis choline_uptake->ach_synthesis Choline chat Choline Acetyltransferase (ChAT) chat->ach_synthesis vesicle Synaptic Vesicle (ACh) ach_synthesis->vesicle release vesicle->release Nerve Impulse ach Acetylcholine (ACh) release->ach ache Acetylcholinesterase (AChE) ach->ache Hydrolysis receptor ACh Receptors (Nicotinic/Muscarinic) ach->receptor ache->choline_uptake Choline inhibitor 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine inhibitor->ache Inhibition signal Signal Propagation receptor->signal

Diagram 1: Cholinergic Synapse and the Role of Acetylcholinesterase Inhibition.

High-Throughput Screening (HTS) Workflow

The identification of novel AChE inhibitors from a large compound library is facilitated by a multi-stage HTS workflow. This process begins with a primary screen of the entire library at a single concentration to identify initial "hits." These hits are then subjected to a series of validation and characterization steps, including confirmation screens, dose-response analysis to determine potency (IC50), and secondary assays to rule out false positives.

HTS_Workflow start Start: Compound Library (e.g., 100,000 compounds) primary_screen Primary HTS (Single Concentration, e.g., 10 µM) start->primary_screen hit_identification Hit Identification (% Inhibition > 50%) primary_screen->hit_identification hit_confirmation Hit Confirmation (Rescreen of Hits) hit_identification->hit_confirmation ~1% Hit Rate inactive Inactive Compounds hit_identification->inactive dose_response Dose-Response Analysis (IC50 Determination) hit_confirmation->dose_response Confirmed Hits secondary_assays Secondary & Orthogonal Assays (e.g., alternative substrates, counter-screens) dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis Validated Hits false_positives False Positives secondary_assays->false_positives lead_candidates Lead Candidates for Further Development sar_analysis->lead_candidates

Diagram 2: High-Throughput Screening Workflow for AChE Inhibitors.

Experimental Protocols

Primary High-Throughput Screening (HTS) for AChE Inhibition

This protocol is based on the colorimetric Ellman's method, which is robust and well-suited for HTS.[6][7]

Materials and Reagents:

  • Enzyme: Recombinant human acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0

  • Positive Control: Donepezil or Galantamine

  • Compound Solvent: 100% Dimethyl sulfoxide (DMSO)

  • Plates: 384-well, clear, flat-bottom microplates

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of the compound library (10 mM stock in DMSO) into the appropriate wells of a 384-well plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of the positive control. The final compound concentration in the assay will be 10 µM.

  • Enzyme Addition: Add 25 µL of AChE solution (0.02 U/mL in Assay Buffer) to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of a freshly prepared substrate/chromogen solution (0.6 mM DTNB and 0.5 mM ATCI in Assay Buffer) to all wells to start the enzymatic reaction.

  • Signal Detection: Immediately begin kinetic reading of the absorbance at 412 nm every 60 seconds for 5-10 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

Hit Confirmation and Dose-Response Analysis

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the selected hits in 100% DMSO, starting from a 10 mM stock.

  • Assay Execution: Follow the same procedure as the primary screen, plating the serial dilutions of the hit compounds.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation

HTS Campaign Summary

The following table summarizes the hypothetical results of a primary HTS campaign of a 100,000-compound library, including analogs of this compound.

ParameterValue
Total Compounds Screened100,000
Screening Concentration10 µM
Primary Hit Cutoff≥ 50% Inhibition
Number of Primary Hits985
Primary Hit Rate0.985%
Average Z'-Factor0.85
Number of Confirmed Hits620
Confirmation Rate62.9%
Dose-Response Analysis of Confirmed Hits

The table below presents the IC50 values for a selection of hypothetical confirmed hits, along with standard AChE inhibitors for comparison.

Compound IDIC50 (µM)Hill Slope
Hypothetical Hit 1 0.581.1
Hypothetical Hit 2 1.230.9
Hypothetical Hit 3 5.761.0
Donepezil 0.0251.2
Galantamine 1.51.0
Rivastigmine 4.51.1

Note: IC50 values for known inhibitors are representative and can vary based on experimental conditions.[8]

Conclusion

The protocols and workflow described provide a robust framework for the high-throughput screening of this compound and its analogs as potential acetylcholinesterase inhibitors. By employing a systematic approach from primary screening to hit validation and characterization, novel and potent inhibitors can be identified for further development in the pursuit of new therapeutics for cholinergic-related disorders. The provided diagrams and data tables serve as essential tools for the planning and execution of such a drug discovery campaign.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low or No Product Formation

  • Question: My reaction shows a low yield of the desired product, or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product formation in the reductive amination synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Incomplete Imine Formation: The initial condensation between 1-Boc-4-piperidone and 2-aminobenzyl alcohol to form the imine intermediate is a crucial equilibrium step.[1] To favor imine formation, consider the following:

      • Water Removal: The formation of the imine releases water. Removing this water can drive the equilibrium toward the product. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å) or by azeotropic distillation with a suitable solvent (e.g., toluene).

      • Acid Catalysis: The reaction is often catalyzed by a mild acid. Acetic acid is commonly used to facilitate imine formation.[2] Ensure the appropriate stoichiometry of the acid is used, as too much acid can protonate the amine starting material, rendering it non-nucleophilic.[3]

      • Reaction Time: Allow sufficient time for imine formation before adding the reducing agent. This can be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Ineffective Reduction: The choice and quality of the reducing agent are critical for the subsequent reduction of the imine.

      • Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a commonly used reducing agent for one-pot reductive aminations as it is selective for the iminium ion over the ketone.[4] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic. Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and may reduce the starting ketone if added prematurely.[3]

      • Reagent Quality: Ensure the reducing agent has not degraded. Borohydride reagents can be sensitive to moisture.

      • Stoichiometry: Use an adequate excess of the reducing agent (typically 1.5-2.0 equivalents) to ensure complete reduction of the imine.

    • Sub-optimal Reaction Conditions:

      • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using STAB.[5] For NaBH₄, methanol is often used.[6] Ensure the solvent is anhydrous, as water can quench the reducing agent.

      • Temperature: Most reductive aminations are carried out at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but be mindful of potential side reactions.

Issue 2: Presence of Side Products

  • Question: My reaction mixture shows the presence of significant impurities alongside the desired product. What are these side products and how can I minimize their formation?

  • Answer: Several side products can form during the reductive amination. Identifying them is key to mitigating their formation.

    • Unreacted Starting Materials: The presence of unreacted 1-Boc-4-piperidone or 2-aminobenzyl alcohol indicates incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Formation."

    • Reduced Ketone (1-Boc-4-hydroxypiperidine): This side product arises from the reduction of the starting ketone, 1-Boc-4-piperidone, by the reducing agent.

      • Mitigation: This is more common when using stronger, less selective reducing agents like NaBH₄.[3] To minimize this, use a milder reducing agent like STAB or add NaBH₄ only after confirming complete imine formation via TLC or LC-MS.[3]

    • Over-alkylation (Tertiary Amine Formation): The secondary amine product can potentially react with another molecule of 1-Boc-4-piperidone to form a tertiary amine.

      • Mitigation: This is generally less of a concern with aniline derivatives compared to aliphatic amines due to the lower nucleophilicity of the secondary amine product. However, using a slight excess of the amine starting material (2-aminobenzyl alcohol) can help to minimize this side reaction.

    • Potential O-Alkylation: While less common under standard reductive amination conditions, the hydroxyl group of the 2-aminobenzyl alcohol could theoretically be alkylated.

      • Mitigation: This is not a widely reported side reaction with borohydride reagents. Maintaining controlled temperature and using a selective reducing agent should minimize this possibility. The hydroxyl group is generally tolerated in reductive aminations.[6]

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the synthesis of this compound via reductive amination?

    • A1: The reaction proceeds in two main steps:

      • Imine/Iminium Ion Formation: The amine group of 2-aminobenzyl alcohol nucleophilically attacks the carbonyl carbon of 1-Boc-4-piperidone. This is typically catalyzed by a weak acid, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an imine. The imine can be protonated to form a more reactive iminium ion.[4]

      • Reduction: A hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the desired secondary amine product.[4]

  • Q2: Which reducing agent is best for this synthesis?

    • A2: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for one-pot reductive aminations.[4] It is milder and more selective for the iminium ion over the ketone starting material, which helps to minimize the formation of the 1-Boc-4-hydroxypiperidine byproduct.[3] Sodium cyanoborohydride can also be effective but is more toxic. Sodium borohydride is a less expensive option but requires careful control of the reaction sequence to avoid premature reduction of the ketone.[3]

  • Q3: How can I monitor the progress of the reaction?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can track the consumption of the starting materials (1-Boc-4-piperidone and 2-aminobenzyl alcohol) and the formation of the product. Staining with potassium permanganate or ninhydrin can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring, allowing for the identification of the product and any side products by their mass-to-charge ratio.

  • Q4: What is a typical work-up and purification procedure for this reaction?

    • A4: A typical work-up involves quenching the reaction with an aqueous basic solution, such as saturated sodium bicarbonate or dilute sodium hydroxide, to neutralize the acid catalyst and decompose any remaining reducing agent. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

  • Q5: Does the hydroxymethyl group on the 2-aminobenzyl alcohol interfere with the reaction?

    • A5: Generally, hydroxyl groups are well-tolerated in reductive amination reactions, especially when using borohydride-based reducing agents.[6] There is a possibility of the hydroxyl group influencing the reaction, but significant side reactions involving this group, such as O-alkylation, are not commonly reported under standard reductive amination conditions. In some catalytic systems, the presence of a hydroxyl group has even been shown to be beneficial.[7]

Data Presentation

The following tables summarize typical reaction conditions and reported yields for analogous reductive amination reactions of N-Boc-4-piperidone with various anilines. This data can serve as a starting point for the optimization of the synthesis of this compound.

Table 1: Comparison of Reducing Agents and Conditions

AmineReducing Agent (Equivalents)SolventAdditive (Equivalents)Time (h)Yield (%)
AnilineNaBH(OAc)₃ (1.5)DichloromethaneAcetic Acid (1.0)16Not specified
3,4-DichloroanilineNaBH(OAc)₃DichloromethaneNot specifiedNot specified75-85
AnilineNaBH₃CNMethanolAcetic Acid24Not specified

Table 2: Stoichiometry of Reactants

ComponentEquivalents (Typical Range)Purpose
1-Boc-4-piperidone1.0Ketone starting material
2-Aminobenzyl alcohol1.0 - 1.2Amine starting material
Reducing Agent1.5 - 2.0Reduction of the imine/iminium ion
Acetic Acid1.0 - 1.1Catalyst for imine formation

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established methods for similar reductive aminations.

Materials:

  • 1-Boc-4-piperidone

  • 2-Aminobenzyl alcohol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) and 2-aminobenzyl alcohol (1.1 eq) in anhydrous dichloromethane (DCM) is added glacial acetic acid (1.1 eq).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is stirred for 30 minutes, and the layers are separated.

  • The aqueous layer is extracted with DCM (3 x volume).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 1-Boc-4-piperidone and 2-aminobenzyl alcohol in DCM add_acid Add acetic acid start->add_acid imine_formation Stir for 1-2h (Imine Formation) add_acid->imine_formation add_stab Add NaBH(OAc)₃ imine_formation->add_stab stir Stir at RT (12-24h) add_stab->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_side_products Side Product Formation start Low Yield of Product check_imine Check imine formation (TLC/LC-MS) start->check_imine check_reduction Check reduction step start->check_reduction check_impurities Identify side products (LC-MS/NMR) start->check_impurities no_imine Incomplete/No Imine Formation check_imine->no_imine add_dehydrating Add molecular sieves no_imine->add_dehydrating Yes optimize_acid Optimize acetic acid amount no_imine->optimize_acid Yes increase_time Increase imine formation time no_imine->increase_time Yes incomplete_reduction Incomplete Reduction check_reduction->incomplete_reduction check_reagent Check reducing agent quality incomplete_reduction->check_reagent Yes increase_reagent Increase equivalents of reducing agent incomplete_reduction->increase_reagent Yes change_reagent Consider a different reducing agent (e.g., NaBH₄ after imine formation) incomplete_reduction->change_reagent Yes ketone_reduction Reduced Ketone Present check_impurities->ketone_reduction use_stab Use a more selective reducing agent (STAB) ketone_reduction->use_stab Yes stepwise_addition Add reducing agent after imine formation ketone_reduction->stepwise_addition Yes

Caption: Troubleshooting guide for low yield in the reductive amination synthesis.

References

Technical Support Center: Synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

Synthetic Pathways Overview

The synthesis of this compound can be primarily achieved through two common synthetic routes: Reductive Amination and Buchwald-Hartwig Amination. Each pathway offers distinct advantages and may be selected based on the availability of starting materials and desired reaction conditions.

Synthetic_Pathways cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Buchwald-Hartwig Amination 1-Boc-4-piperidone 1-Boc-4-piperidone Product This compound 1-Boc-4-piperidone->Product + 2-Aminobenzyl alcohol NaBH(OAc)3 2-Aminobenzyl alcohol 2-Aminobenzyl alcohol 1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine 1-Boc-4-aminopiperidine->Product + 2-Bromobenzyl alcohol Pd Catalyst, Base 2-Bromobenzyl alcohol 2-Bromobenzyl alcohol

Caption: Primary synthetic routes to the target compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred?

A1: Reductive amination is often favored for its operational simplicity and mild reaction conditions[1]. It typically involves a one-pot reaction with readily available reagents. The Buchwald-Hartwig amination is a powerful alternative, especially when the required aniline is not commercially available or when exploring a broader substrate scope with aryl halides[2].

Q2: My Reductive Amination yield is low. What are the common causes?

A2: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: Ensure the reaction conditions (e.g., pH, removal of water) favor the formation of the imine intermediate. The addition of a mild acid like acetic acid is common[1][3][4].

  • Reducing Agent Potency: The activity of sodium triacetoxyborohydride can degrade with improper storage. Use a fresh, high-quality batch.

  • Reaction Time/Temperature: These reactions are often run for extended periods (12-24 hours) at room temperature to ensure completion[3][4].

Q3: In the Buchwald-Hartwig reaction, I see no product formation. What should I check first?

A3: The most critical component is the palladium catalyst system.

  • Catalyst Activity: Ensure the active Pd(0) species is being generated. Using modern precatalysts (e.g., G3 or G4 palladacycles) is more reliable than starting from Pd(II) sources like Pd(OAc)₂[2][5].

  • Oxygen Exclusion: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is run under a rigorously maintained inert atmosphere (Argon or Nitrogen)[6][7].

  • Ligand Choice: The ligand is crucial. For coupling with an amine, bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often effective[2][8].

Q4: What are common side products in the Buchwald-Hartwig amination?

A4: Common side products include aryl halide homocoupling (biaryl formation) and hydrodehalogenation (reduction of the aryl halide)[7]. If water is present, hydroxylation of the aryl halide to form a phenol is also possible[2]. These can be minimized by optimizing the catalyst-to-ligand ratio and ensuring strictly anhydrous and inert conditions[7].

Q5: How should I monitor the reaction progress?

A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended[5][7][9].

Troubleshooting Guides

Reductive Amination Troubleshooting
ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive reducing agent.Use a fresh bottle of sodium triacetoxyborohydride or sodium cyanoborohydride[1][3].
Insufficient imine formation.Add a stoichiometric amount of a weak acid like acetic acid to catalyze imine formation[4][10].
Steric hindrance.Increase reaction time or slightly elevate the temperature (e.g., to 40-50 °C).
Multiple Spots on TLC Formation of dialkylated amine.Use a slight excess (1.1-1.2 eq) of the piperidone relative to the amine.
Unreacted starting materials.Extend the reaction time or re-check the quality of the reducing agent.
Difficult Product Isolation Emulsion during workup.Add brine to the aqueous layer to break the emulsion before separation[10].
Product is water-soluble.Perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane[3][4].
Buchwald-Hartwig Amination Troubleshooting

This decision tree provides a logical workflow for troubleshooting common issues encountered during the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Reaction Issue (Low Yield / No Product) cat_check Is the catalyst system active? start->cat_check inert_check Is the atmosphere inert? cat_check->inert_check Yes sol_cat Use air-stable precatalyst (e.g., Pd G3/G4). Add extra ligand (1:1.1 Pd:L ratio). cat_check->sol_cat No reagent_check Are reagents pure? inert_check->reagent_check Yes sol_inert Degas solvent (freeze-pump-thaw or N2 sparge). Flame-dry glassware under vacuum. inert_check->sol_inert No cond_check Are conditions optimal? reagent_check->cond_check Yes sol_reagent Purify starting materials. Use anhydrous, deoxygenated solvent. reagent_check->sol_reagent No sol_cond Screen different bases (e.g., NaOtBu, LHMDS). Screen solvents (Toluene, Dioxane). Optimize temperature (80-110 °C). cond_check->sol_cond No

Caption: A decision tree for troubleshooting common issues.

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive Catalyst.Use an air-stable precatalyst (e.g., a Buchwald G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species[2][7].
Presence of Oxygen.Oxygen can deactivate the catalyst. Degas solvents thoroughly and maintain a strict inert (Ar or N₂) atmosphere throughout the reaction[7].
Inappropriate Base/Solvent.Strong, non-coordinating bases like NaOtBu or LHMDS are standard. Toluene and dioxane are common solvents[6][9][11]. The choice is often interdependent.
Side Product Formation Aryl Halide Homocoupling.This can occur with highly reactive catalysts. Try using a ligand that favors C-N reductive elimination, or slightly lower the reaction temperature[7].
Hydrodehalogenation.This suggests a competing reduction pathway. Ensure the reaction is free of water or other protic sources.
** Catalyst Decomposition**High Temperatures.Prolonged heating can lead to catalyst decomposition (palladium black). Run the reaction at the lowest effective temperature (typically 80-110 °C)[7].
Amine Acting as Ligand.Amines can sometimes displace the phosphine ligand, inhibiting catalysis. Adding a slight excess of the phosphine ligand relative to the palladium source can help[2].

Experimental Protocols

Protocol 1: Synthesis via Reductive Amination

This protocol is adapted from procedures for analogous compounds[1][3][4][10].

Reagents & Materials:

  • 1-Boc-4-piperidone (1.0 eq)

  • 2-Aminobenzyl alcohol (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-4-piperidone and 2-aminobenzyl alcohol.

  • Dissolve the solids in anhydrous dichloromethane.

  • Add acetic acid to the solution and stir for 30 minutes at room temperature to facilitate imine formation.

  • Cool the mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride portion-wise, ensuring the internal temperature does not rise significantly.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This is a general protocol based on best practices for C-N cross-coupling reactions[2][6][7].

Reagents & Materials:

  • 1-Boc-4-aminopiperidine (1.2 eq)

  • 2-Bromobenzyl alcohol (1.0 eq)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene, anhydrous and degassed

  • Water, deionized

  • Ethyl Acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under a strict counterflow of argon, add the palladium precatalyst, ligand, and sodium tert-butoxide to a flame-dried Schlenk flask.

  • Add 2-bromobenzyl alcohol and 1-Boc-4-aminopiperidine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

  • After completion (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x)[7].

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Reaction Conditions

Table 1: Typical Conditions for Reductive Amination
ParameterConditionReference(s)
Piperidone 1-Boc-4-piperidone[1][4][10]
Amine Aniline derivative[1][4][10]
Reducing Agent NaBH(OAc)₃ or NaBH₃CN[1][3][10]
Solvent Dichloromethane (DCM)[1][3][10]
Additive Acetic Acid[3][4][10]
Temperature 0 °C to Room Temperature[1][3]
Reaction Time 12 - 18 hours[3][4]
Typical Yield 70 - 98%[4][10]
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ParameterConditionReference(s)
Aryl Halide Aryl Bromide or Chloride[5][9]
Amine 1-Boc-4-aminopiperidine[12]
Pd Source Pd G3/G4 Precatalysts[2][9]
Ligand XPhos, BrettPhos, DavePhos[2][8][9]
Base NaOtBu, K₂CO₃, Cs₂CO₃[6][8]
Solvent Toluene, Dioxane[2][9][11]
Temperature 80 - 120 °C[7][9]
Catalyst Loading 1 - 3 mol%[6][9]

References

stability problems with 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound is the acid-lability of the tert-butoxycarbonyl (Boc) protecting group.[1][2] The Boc group is readily cleaved under acidic conditions, leading to the formation of the corresponding deprotected piperidine. Additionally, while generally stable, the secondary amine and hydroxymethyl group could be susceptible to oxidation under certain conditions.

Q2: How stable is the Boc group to basic conditions?

A2: The Boc protecting group is highly stable under basic conditions.[2] It is resistant to cleavage by common amine bases like piperidine and triethylamine, as well as stronger bases such as sodium hydroxide.[2] This makes it orthogonal to other protecting groups like Fmoc, which are base-labile.[2]

Q3: What is the recommended pH range for solutions of this compound?

A3: To maintain the integrity of the Boc group, it is recommended to keep solutions in a neutral to slightly basic pH range (pH 7-9). Acidic conditions, especially with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), should be avoided to prevent deprotection.[2]

Q4: Are there any solvents that should be avoided?

A4: While the compound is soluble in solvents like DMSO and ethanol, prolonged storage in protic solvents, especially in the presence of trace acidic impurities, could potentially lead to slow degradation.[3] For long-term storage, it is advisable to store the compound as a solid at recommended temperatures (e.g., 5°C) or as a solution in a high-purity aprotic solvent like anhydrous DMSO.[4]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: Solutions should be stored at low temperatures (2-8°C) and protected from light to minimize potential photo-degradation. For longer-term storage, freezing the solution is an option. It is also crucial to ensure the solvent is free of acidic impurities.

Troubleshooting Guide

Problem: I observe a new, more polar peak in my HPLC analysis after my sample was left in an acidic mobile phase.

  • Possible Cause: This is likely due to the acid-catalyzed cleavage of the Boc group. The resulting free amine is more polar and will thus have a shorter retention time on a reverse-phase HPLC column.

  • Solution: Adjust the pH of your mobile phase to be neutral or slightly basic if the analysis allows. Prepare samples fresh and analyze them promptly after dissolution in any acidic media. The diagram below illustrates this degradation pathway.

cluster_0 Acid-Catalyzed Deprotection start 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine (in acidic solution) intermediate Protonated Boc-Protected Compound start->intermediate + H⁺ products Deprotected Piperidine + CO₂ + Isobutene intermediate->products Spontaneous Cleavage

Caption: Acid-catalyzed deprotection of the Boc group.

Problem: My sample shows multiple new minor peaks after being stored at room temperature for an extended period.

  • Possible Cause: This could be due to oxidation. The secondary amine or the benzylic hydroxymethyl group are potential sites for oxidation, leading to various degradation products.

  • Solution: Store stock solutions at reduced temperatures (2-8°C or frozen) and in vials with minimal headspace to reduce contact with air. Consider purging solutions with an inert gas like nitrogen or argon before sealing for long-term storage.

Problem: I am performing a reaction under reductive conditions (e.g., H₂, Pd/C) and see loss of my starting material without the expected product formation.

  • Possible Cause: The Boc group is generally stable to catalytic hydrogenation.[2] However, depending on the substrate and reaction conditions, other functional groups in the molecule could be affected. It is also possible that the starting material is unstable under the specific solvent and temperature conditions of the reaction.

  • Solution: Carefully monitor the reaction by TLC or LC-MS at early time points. Ensure the catalyst is of good quality and the solvent is appropriate. Run a control experiment with the starting material under the reaction conditions without the reducing agent to check for thermal or solvent-induced degradation.

Quantitative Data Summary

For a comprehensive understanding of the compound's stability, forced degradation studies are recommended.[5] The following table provides a hypothetical summary of results from such a study, indicating the percentage of degradation observed under various stress conditions.

Stress ConditionReagent/DetailsDurationTemperature% Degradation (Hypothetical)
Acid Hydrolysis 0.1 N HCl24 hours60°C85%
Base Hydrolysis 0.1 N NaOH24 hours60°C< 2%
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp15%
Thermal Degradation (Solid) N/A48 hours80°C< 1%
Thermal Degradation (Solution) In DMSO48 hours80°C5%
Photolytic Degradation Exposed to ICH specified light conditions7 daysRoom Temp8%

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of the target compound.

1. Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

2. Stock Solution Preparation:

  • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

3. Degradation Procedures:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl.

    • Incubate the solution at 60°C for a specified time (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH.

    • Incubate the solution at 60°C for a specified time.

    • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a specified time.

    • Withdraw aliquots at various time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Prepare a solution of the compound in a suitable solvent (e.g., DMSO).

    • Incubate the solution in a controlled temperature oven at 80°C.

    • Withdraw aliquots at various time points and dilute for HPLC analysis. A parallel study on the solid compound should also be conducted.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.

  • Analyze the stressed samples and calculate the percentage of degradation by comparing the peak area of the parent compound to that of an unstressed control sample.

The workflow for a typical forced degradation study is visualized below.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (ICH Light) prep->photo analysis HPLC Analysis (Stability-Indicating Method) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis report Quantify Degradation & Identify Degradants analysis->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. This guide provides troubleshooting advice and frequently asked questions to help researchers and drug development professionals minimize side products and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct method is the reductive amination of 1-Boc-4-piperidone with 2-aminobenzyl alcohol. An alternative route involves the N-alkylation or Buchwald-Hartwig amination of 1-Boc-4-aminopiperidine with a suitable 2-substituted benzyl derivative. Reductive amination is often preferred for its operational simplicity and use of readily available starting materials.[1][2]

Q2: What is the most common side reaction in the reductive amination synthesis, and how can it be minimized?

A primary challenge is managing the stability and purity of the 2-aminobenzyl alcohol starting material. This compound is susceptible to oxidation, where the benzyl alcohol moiety is converted to an aldehyde.[3] This resulting 2-aminobenzaldehyde can then compete in the reductive amination, leading to undesired imine formation and subsequent byproducts. To minimize this, ensure the 2-aminobenzyl alcohol is pure and, if necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to clearly separate the starting materials (1-Boc-4-piperidone and 2-aminobenzyl alcohol), the intermediate imine, and the final product. Staining with potassium permanganate can help visualize all spots. For more precise monitoring, especially for reaction completion, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]

Q4: Is the Boc protecting group stable under the reaction conditions?

The tert-butoxycarbonyl (Boc) group is generally stable under the mild, neutral, or slightly acidic conditions of reductive amination using reagents like sodium triacetoxyborohydride.[4] However, it is sensitive to strong acids.[4] Ensure that if an acid catalyst is used to promote imine formation, it is mild (e.g., acetic acid) and used in catalytic amounts to prevent premature deprotection of the piperidine nitrogen.[5]

Troubleshooting Guide

Problem 1: Low yield of the desired product with significant unreacted starting materials.

  • Potential Cause 1: Inefficient Imine Formation. The initial condensation between the ketone and the amine to form the imine intermediate may be slow or incomplete.

    • Solution: Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture to facilitate imine formation.[5] You can also allow the ketone and amine to stir together for 1-2 hours before introducing the reducing agent.[1]

  • Potential Cause 2: Ineffective Reducing Agent. The chosen reducing agent may be weak, hydrated, or added improperly.

    • Solution: Use sodium triacetoxyborohydride (NaBH(OAc)₃), which is a mild and selective reducing agent ideal for this transformation.[1] Ensure the reagent is fresh and anhydrous. Add it portion-wise to control the reaction rate and temperature.[1]

  • Potential Cause 3: Impure Reagents. Impurities in either 1-Boc-4-piperidone or 2-aminobenzyl alcohol can inhibit the reaction.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. 2-Aminobenzyl alcohol is particularly prone to air oxidation and may appear discolored (yellow or brown) if impure.[3]

Problem 2: The final product is contaminated with multiple, difficult-to-separate impurities.

  • Potential Cause 1: Oxidation of 2-Aminobenzyl Alcohol. As mentioned in the FAQs, the starting material can oxidize to 2-aminobenzaldehyde, which then forms a different product.[3]

    • Solution: Use high-purity 2-aminobenzyl alcohol and run the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation.[3]

  • Potential Cause 2: Over-alkylation or Dimerization. Although less common in reductive amination, side reactions leading to dimers or other condensed products can occur, particularly at elevated temperatures.[3]

    • Solution: Maintain a controlled temperature, typically room temperature, throughout the reaction.[4] Ensure proper stoichiometry to avoid a large excess of either reactant for prolonged periods.

  • Potential Cause 3: Self-Condensation of the Amine. The amino group of one 2-aminobenzyl alcohol molecule can potentially react with the alcohol group of another.[3]

    • Solution: This is generally minimized by controlling the temperature and ensuring the ketone is present to favor the intended reductive amination pathway.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical ConditionsAdvantagesDisadvantagesExpected Yield Range
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM or DCE, Acetic Acid (cat.), RTHigh selectivity for imines, mild conditions, compatible with Boc group.[1]Moisture-sensitive, higher cost.85-98%[1][5]
Sodium Borohydride (NaBH₄) Methanol or Ethanol, RTInexpensive, readily available.Less selective, can reduce the starting ketone, requires pH control.50-75%
Hydrogenation (H₂/Catalyst) Pd/C, Ethanol or Methanol, PressureClean reaction, high yields possible.Requires specialized equipment (hydrogenator), potential for over-reduction of the benzyl group.70-90%

Diagrams and Workflows

G Reductive Amination Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Product SM1 1-Boc-4-piperidone Imine Imine Intermediate Formation (DCM, cat. Acetic Acid) SM1->Imine SM2 2-Aminobenzyl alcohol SM2->Imine Reduction Reduction (Add NaBH(OAc)3) Imine->Reduction Stir 1-2h Quench Quench Reaction (aq. NaHCO3) Reduction->Quench Stir 12-24h Purify Extraction & Purification (Column Chromatography) Quench->Purify Product 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine Purify->Product

Caption: A typical workflow for the synthesis via reductive amination.

G Troubleshooting Logic for Low Yield Start Low Yield Observed Check_SM Check TLC: Unreacted Starting Material? Start->Check_SM Check_Impurity Check TLC/LCMS: Major Impurity Present? Check_SM->Check_Impurity No Cause_Imine Problem: Inefficient Imine Formation Check_SM->Cause_Imine Yes Cause_Reducing Problem: Ineffective Reducing Agent Check_Impurity->Cause_Reducing No (General check) Cause_Oxidation Problem: Oxidation of 2-Aminobenzyl Alcohol Check_Impurity->Cause_Oxidation Yes Solution_Imine Solution: - Add cat. Acetic Acid - Pre-stir SMs for 1-2h Cause_Imine->Solution_Imine End Re-run Experiment Solution_Imine->End Solution_Reducing Solution: - Use fresh, anhydrous NaBH(OAc)3 - Add portion-wise Cause_Reducing->Solution_Reducing Solution_Reducing->End Solution_Oxidation Solution: - Check purity of starting material - Run under inert atmosphere Cause_Oxidation->Solution_Oxidation Solution_Oxidation->End

Caption: A decision tree for troubleshooting low reaction yields.

Key Experimental Protocol

Recommended Protocol: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from standard procedures for reductive amination.[1][5]

Materials:

  • 1-Boc-4-piperidone

  • 2-Aminobenzyl alcohol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq.) in anhydrous DCM, add 2-aminobenzyl alcohol (1.0-1.1 eq.).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor by TLC to observe the consumption of the starting materials and the appearance of a new, intermediate spot for the imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. An exothermic reaction may occur; maintain the temperature at or near room temperature.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed.

  • Workup: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. Stir vigorously for 15-20 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexanes) to afford the pure this compound.

References

Technical Support Center: Purification of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Troubleshooting Guides

Column Chromatography Troubleshooting

Purification of this compound by column chromatography can be challenging due to its polarity and potential for interaction with the stationary phase. Below is a guide to address common issues.

Problem Potential Cause Recommended Solution
Poor Separation of Product from Impurities Inappropriate mobile phase polarity.- For non-polar impurities: Decrease the polarity of the eluent. Start with a low percentage of a polar solvent (e.g., 1-2% methanol in dichloromethane or ethyl acetate in hexanes) and gradually increase the polarity. - For polar impurities: Increase the polarity of the eluent. Consider using a gradient elution. A mobile phase of methanol in chloroform (e.g., starting from 2% and gradually increasing to 10%) can be effective.
Co-elution with starting materials (2-aminobenzyl alcohol or 1-Boc-4-piperidone).- Ensure the reaction has gone to completion using TLC analysis before starting purification. - Use a less polar solvent system to better separate the more polar 2-aminobenzyl alcohol. - 1-Boc-4-piperidone is less polar and should elute earlier.
Peak Tailing or Streaking The compound is interacting with acidic silica gel due to its basic amine groups.- Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine or ammonia in methanol, to neutralize the acidic sites on the silica gel. - Use neutral or deactivated silica gel.
The compound is degrading on the column.- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. - Perform the chromatography at a lower temperature if the compound is thermally labile.
Low Recovery of the Product The product is highly polar and is irreversibly adsorbed onto the silica gel.- Use a more polar mobile phase to elute the compound. A final flush with a high concentration of methanol (e.g., 20%) may be necessary. - Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase silica gel.
The compound is precipitating on the column.- Ensure the compound is fully dissolved in the loading solvent. - Use a stronger loading solvent or a larger volume of solvent.

Troubleshooting Workflow for Column Chromatography

G cluster_solutions Solutions start Start Purification issue Problem Encountered start->issue poor_sep Poor Separation issue->poor_sep Separation tailing Peak Tailing/ Streaking issue->tailing Peak Shape low_rec Low Recovery issue->low_rec Yield adjust_mp Adjust Mobile Phase Polarity poor_sep->adjust_mp add_base Add Basic Modifier (e.g., Triethylamine) tailing->add_base faster_flow Increase Flow Rate/ Use Shorter Column low_rec->faster_flow stronger_eluent Flush with Highly Polar Solvent low_rec->stronger_eluent check_tlc Analyze fractions by TLC check_tlc->issue Problem Persists end end check_tlc->end Successful Purification adjust_mp->check_tlc add_base->check_tlc change_silica Use Neutral/Deactivated Silica or Alumina add_base->change_silica change_silica->check_tlc faster_flow->check_tlc stronger_eluent->check_tlc G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reductive_amination Reductive Amination of 1-Boc-4-piperidone and 2-aminobenzyl alcohol aqueous_workup Aqueous Workup (e.g., NaHCO3 wash) reductive_amination->aqueous_workup extraction Extraction with Organic Solvent aqueous_workup->extraction drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration column_chrom Column Chromatography concentration->column_chrom recrystallization Recrystallization column_chrom->recrystallization Optional tlc TLC column_chrom->tlc final_product Pure Product column_chrom->final_product recrystallization->final_product hplc HPLC/GC nmr NMR/MS final_product->hplc final_product->nmr

interpreting unexpected results with 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following troubleshooting guide is based on general chemical principles and data from structurally related compounds. Specific unexpected results may require further investigation beyond the scope of this document.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and their potential pitfalls?

A1: A common synthetic route is the reductive amination between 1-Boc-4-piperidone and 2-aminobenzyl alcohol. Potential pitfalls include the formation of over-alkylated tertiary amine byproducts, or incomplete reaction leading to residual starting materials. The choice of reducing agent is critical; milder reagents like sodium triacetoxyborohydride are often preferred to minimize side reactions.

Q2: My purified this compound appears to degrade upon storage. What are the likely stability issues?

Q3: I am observing significant lot-to-lot variability from my supplier. How can I manage this?

A3: Lot-to-lot variability is a known issue for complex chemical reagents.[1] This can be due to minor changes in the manufacturing process or raw materials.[1] It is crucial to implement a robust in-house quality control process for each new batch.[1] This should include analytical techniques like HPLC, GC, and NMR to confirm purity and identify any new impurities.[1][2]

Q4: Are there any known safety hazards associated with this class of compounds?

A4: Structurally related compounds, such as 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP), are regulated as List I chemicals by the DEA due to their use as precursors in the synthesis of controlled substances like fentanyl.[3][4][5] While this compound is not specifically listed, it is structurally similar and should be handled with appropriate safety precautions, including the use of personal protective equipment. The GHS classification for the parent compound 1-Boc-4-AP includes warnings for being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4]

Troubleshooting Guide for Unexpected Results

Synthesis & Purification

Problem: My reaction yield for the reductive amination is consistently low.

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If starting materials remain, consider extending the reaction time or adding a slight excess of the limiting reagent.
Suboptimal Reducing Agent The choice of reducing agent is crucial. If using a mild reagent like sodium cyanoborohydride, ensure the pH is slightly acidic to facilitate imine formation.[6] For more robust reductions, sodium triacetoxyborohydride is often effective.
Side Reactions Over-alkylation to form a tertiary amine is a possible side reaction. This can be minimized by controlling the stoichiometry of the reactants. Formation of a bis-aminated product with the piperidone is also possible.
Purification Losses The compound's polarity may lead to losses during aqueous workup or column chromatography. Ensure proper pH adjustment during extraction and choose an appropriate solvent system for chromatography.

Problem: I am observing an unexpected byproduct in my crude reaction mixture.

Potential ImpurityLikely OriginSuggested Characterization Method
Tertiary Amine Over-alkylation of the product with another molecule of 1-Boc-4-piperidone.LC-MS to identify the molecular weight; NMR to confirm the structure.
Unreacted Starting Material Incomplete reaction.TLC, HPLC, or GC to compare with authentic standards.[2]
Oxidized Product Oxidation of the secondary amine or the hydroxymethyl group.LC-MS to detect an increase in mass (e.g., +16 amu for hydroxylation).
Analytical & Characterization

Problem: I am seeing broad or tailing peaks during HPLC analysis.

Potential CauseSuggested Solution
Secondary Amine Interaction The basic secondary amine can interact with residual acidic silanols on the silica-based column, leading to poor peak shape.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase.
Compound Instability The compound may be degrading on the column.

Potential Impurities in this compound

Impurity NameStructurePotential OriginRecommended Analytical Technique
1-Boc-4-piperidoneUnreacted starting materialGC-MS, LC-MS
2-Aminobenzyl alcoholUnreacted starting materialLC-MS, HPLC-UV
N,N-bis(1-Boc-piperidin-4-yl)-2-hydroxymethyl-anilineOver-alkylation side productLC-MS, NMR
Oxidized SpeciesDegradation/OxidationLC-MS

Experimental Protocols

Representative Protocol: Purity Determination by Reverse-Phase HPLC

This protocol is adapted from methods used for similar compounds and may require optimization.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 mg/mL.

Visualizations

troubleshooting_workflow cluster_synthesis Synthesis Troubleshooting cluster_analysis Analysis Troubleshooting start Unexpected Result Observed (e.g., low yield, extra peak) check_synthesis Review Synthesis Protocol start->check_synthesis Synthesis Issue? check_analysis Review Analytical Method start->check_analysis Analytical Issue? reagents Verify Reagent Purity & Stoichiometry check_synthesis->reagents conditions Check Reaction Conditions (Temp, Time, pH) check_synthesis->conditions workup Optimize Workup & Purification check_synthesis->workup method Validate Analytical Method (e.g., HPLC, GC) check_analysis->method instrument Check Instrument Performance check_analysis->instrument standard Run Reference Standard check_analysis->standard resolve Problem Resolved reagents->resolve consult Consult Senior Chemist reagents->consult conditions->resolve conditions->consult workup->resolve workup->consult method->resolve method->consult instrument->resolve instrument->consult standard->resolve standard->consult

Caption: Troubleshooting workflow for unexpected experimental results.

reaction_pathway cluster_reactants Starting Materials cluster_products Products piperidone 1-Boc-4-piperidone reductive_amination Reductive Amination [H+], Na(OAc)3BH piperidone->reductive_amination amine 2-Aminobenzyl alcohol amine->reductive_amination product Desired Product: 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine side_product Side Product: Over-alkylation reductive_amination->product Major Pathway reductive_amination->side_product Minor Pathway

Caption: Potential synthesis pathway and side reaction.

References

Technical Support Center: Scaling Up 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of 1-Boc-4-piperidone with 2-aminobenzyl alcohol.

Issue 1: Low or No Product Formation

  • Question: My reaction shows a low yield or no formation of the desired this compound. What are the potential causes and how can I resolve this?

  • Answer: Low or no product formation can stem from several factors. A primary consideration is the quality and reactivity of your starting materials. Ensure that 1-Boc-4-piperidone and 2-aminobenzyl alcohol are pure and free from contaminants. The choice and handling of the reducing agent are also critical. Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for this type of transformation. Ensure it is fresh and has been stored under anhydrous conditions. Reaction conditions such as temperature and pH can also significantly impact the reaction. Reductive amination is typically favored under mildly acidic conditions (pH 5-6) to facilitate imine formation without deactivating the amine nucleophile.

Issue 2: Presence of Impurities and Side Products

  • Question: I am observing significant impurities in my reaction mixture. What are the likely side reactions, and how can they be minimized?

  • Answer: Several side reactions can occur during the synthesis. One common issue is the self-condensation of 2-aminobenzyl alcohol, particularly at elevated temperatures. Another potential side reaction is the oxidation of the benzyl alcohol group on 2-aminobenzyl alcohol to the corresponding aldehyde, which can lead to further unwanted products. A significant side reaction to consider is the dehydrogenative cyclization of 2-aminobenzyl alcohol with the ketone (1-Boc-4-piperidone) to form quinoline derivatives. To minimize these side reactions, maintain strict temperature control, use a mild and selective reducing agent, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended purification methods?

  • Answer: The polarity of this compound can make purification challenging. Column chromatography on silica gel is a common and effective method for isolating the desired product from unreacted starting materials and byproducts. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can provide good separation. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct route for the synthesis of this compound is the reductive amination of 1-Boc-4-piperidone with 2-aminobenzyl alcohol. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Q2: What are the key parameters to control during the scale-up of this reaction?

When scaling up the production, several parameters require careful control:

  • Temperature: Exothermic reactions can lead to temperature spikes, promoting side reactions. Efficient heat dissipation is crucial.

  • Reagent Addition: Controlled addition of reagents, especially the reducing agent, is necessary to maintain a steady reaction rate and temperature.

  • Mixing: Adequate agitation is essential to ensure homogeneity and efficient mass transfer, particularly in larger reaction vessels.

  • Work-up and Extraction: The efficiency of the work-up and extraction steps needs to be optimized for larger volumes to minimize product loss.

Q3: Are there any specific safety precautions to consider for this process?

Yes, standard laboratory safety practices should be followed. Sodium triacetoxyborohydride and other reducing agents can be moisture-sensitive and should be handled with care. The reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

General Protocol for Reductive Amination of 1-Boc-4-piperidone with an Aniline Derivative

This protocol is a general guideline based on procedures for structurally similar compounds and may require optimization for the specific synthesis of this compound.

  • Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) and the aniline derivative (e.g., 2-aminobenzyl alcohol, 1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid (optional, can facilitate imine formation).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Representative Reaction Parameters for Reductive Amination of 1-Boc-4-piperidone with Aniline Derivatives

Aniline DerivativeReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
AnilineSodium TriacetoxyborohydrideDichloromethaneRoom Temp298[1]
4-FluoroanilineSodium CyanoborohydrideDichloromethane0 to Room Temp1580[2]
4-BromoanilineSodium TriacetoxyborohydrideDichloromethane251772[3]

Note: The data presented are for analogous reactions and should be used as a reference for optimizing the synthesis of this compound.

Visualizations

Synthesis_Pathway 1-Boc-4-piperidone 1-Boc-4-piperidone Intermediate_Imine Intermediate Imine 1-Boc-4-piperidone->Intermediate_Imine 2-aminobenzyl_alcohol 2-Aminobenzyl Alcohol 2-aminobenzyl_alcohol->Intermediate_Imine Final_Product 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine Intermediate_Imine->Final_Product Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Final_Product

Caption: Reductive amination pathway for the synthesis of the target compound.

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Check Starting Material Quality Start->Check_Reagents Check_Reducing_Agent Verify Reducing Agent Activity Start->Check_Reducing_Agent Optimize_Conditions Optimize Reaction Conditions (pH, Temp) Start->Optimize_Conditions Side_Reactions Investigate Side Reactions Check_Reagents->Side_Reactions Check_Reducing_Agent->Side_Reactions Optimize_Conditions->Side_Reactions Inert_Atmosphere Use Inert Atmosphere Side_Reactions->Inert_Atmosphere Oxidation? Purification Optimize Purification Side_Reactions->Purification Complex Mixture? Success Successful Synthesis Inert_Atmosphere->Success Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the common method for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is a one-pot reductive amination. This reaction involves the condensation of 1-Boc-4-piperidone with 2-aminobenzyl alcohol to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[1][2][3]

Q2: Which reducing agent is most suitable for the reductive amination synthesis of this compound?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly suitable reducing agent for this synthesis.[3][4][5] It is mild and selective for the reduction of the iminium ion intermediate over the starting ketone, which helps to minimize side reactions.[4][5]

Q3: What are the typical solvents used for this reaction?

A3: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the preferred solvents for reductive aminations using sodium triacetoxyborohydride.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials (1-Boc-4-piperidone and 2-aminobenzyl alcohol) and the formation of the product.[1]

Q5: What are the standard conditions for Boc-deprotection of the final product?

A5: The Boc (tert-butyloxycarbonyl) protecting group can be removed under acidic conditions.[3] Common reagents for this deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrochloric acid (HCl) in an organic solvent like dioxane or diethyl ether.[3][6]

Troubleshooting Guides

Synthesis: Reductive Amination
Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the dehydration step and promote imine formation.[1]
Decomposition of 2-aminobenzyl alcohol.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the benzyl alcohol and amino groups.[7] Maintain a controlled temperature, as excessive heat can lead to decomposition.
Inactive reducing agent.Use a fresh bottle of sodium triacetoxyborohydride, as it can be deactivated by moisture.
Presence of Unreacted 1-Boc-4-piperidone Insufficient amount of 2-aminobenzyl alcohol.Use a slight excess (1.1-1.2 equivalents) of 2-aminobenzyl alcohol to drive the reaction to completion.
Inefficient reduction.Ensure an adequate amount of the reducing agent is used (typically 1.5-2.0 equivalents).
Formation of Multiple Byproducts Self-condensation of 2-aminobenzyl alcohol.Maintain a moderate reaction temperature and avoid prolonged reaction times to minimize the intermolecular reaction between the amino and alcohol groups of 2-aminobenzyl alcohol.
Oxidation of 2-aminobenzyl alcohol.The benzyl alcohol moiety can be oxidized to the corresponding aldehyde. Running the reaction under an inert atmosphere is crucial.[7]
Intramolecular cyclization of the product.The ortho-hydroxymethyl group could potentially cyclize with the secondary amine under certain conditions. This is less likely under the mild reductive amination conditions but could be a factor if the reaction is heated or exposed to strong acids or bases.
Purification
Issue Potential Cause Troubleshooting Steps
Difficulty in Removing Unreacted 2-aminobenzyl alcohol High polarity and water solubility of 2-aminobenzyl alcohol.[8]Perform an aqueous wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic 2-aminobenzyl alcohol into the aqueous layer. Be cautious, as this may also extract some of the desired product.
Product Streaking on Silica Gel Column Chromatography The basicity of the piperidine nitrogen interacts with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress this interaction and improve peak shape.
Co-elution of Product with Byproducts Similar polarities of the product and byproducts.Use a gradient elution with a solvent system that provides good separation (e.g., ethyl acetate/hexanes or dichloromethane/methanol).
Boc-Deprotection
Issue Potential Cause Troubleshooting Steps
Incomplete Deprotection Insufficient acid or reaction time.Increase the concentration of the acid or prolong the reaction time. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Formation of Side Products Alkylation of the hydroxymethyl group or the phenyl ring by the tert-butyl cation.Add a scavenger, such as anisole or triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation generated during deprotection.
Degradation of the Product Harsh acidic conditions.Use milder deprotection conditions, such as a lower concentration of acid or a shorter reaction time. Ensure the reaction is performed at a controlled temperature (e.g., 0°C to room temperature).

Experimental Protocols

Synthesis of this compound via Reductive Amination

Materials:

ReagentMolar Mass ( g/mol )Equivalents
1-Boc-4-piperidone199.261.0
2-Aminobenzyl alcohol123.151.1
Sodium triacetoxyborohydride211.941.5
Dichloromethane (DCM), anhydrous--
Saturated aqueous sodium bicarbonate--
Brine--
Anhydrous sodium sulfate--

Procedure:

  • To a solution of 1-Boc-4-piperidone (1.0 eq) and 2-aminobenzyl alcohol (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Boc-Deprotection of this compound

Materials:

ReagentEquivalents
This compound1.0
4M HCl in DioxaneExcess
Diethyl ether-

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or methanol.

  • Add an excess of 4M HCl in dioxane to the solution.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain 4-(2-hydroxymethyl-phenylamino)-piperidine as its hydrochloride salt.

Visualizations

Experimental Workflow: Synthesis and Deprotection

G cluster_synthesis Synthesis: Reductive Amination cluster_deprotection Boc-Deprotection start_synthesis 1-Boc-4-piperidone + 2-Aminobenzyl alcohol reagents_synthesis NaBH(OAc)3, DCM start_synthesis->reagents_synthesis One-pot reaction workup_synthesis Aqueous Workup reagents_synthesis->workup_synthesis Quench purification_synthesis Column Chromatography workup_synthesis->purification_synthesis product_boc 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine purification_synthesis->product_boc start_deprotection 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine product_boc->start_deprotection reagents_deprotection 4M HCl in Dioxane start_deprotection->reagents_deprotection workup_deprotection Precipitation with Ether reagents_deprotection->workup_deprotection product_final 4-(2-hydroxymethyl- phenylamino)-piperidine (HCl salt) workup_deprotection->product_final

Caption: Workflow for the synthesis and deprotection of the target compound.

Potential Signaling Pathway: Opioid Receptor Activation

Given that 4-anilino-piperidine derivatives are precursors to potent opioid receptor agonists, a potential pharmacological effect of the deprotected final compound could be the modulation of opioid receptor signaling.[9][10][11][12][13]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Ligand Piperidine Derivative (Agonist) OpioidReceptor Opioid Receptor (GPCR) Ligand->OpioidReceptor Binds G_protein Gαi/o and Gβγ subunits OpioidReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits IonChannels K+ Channels (Open) Ca2+ Channels (Close) G_protein->IonChannels Gβγ modulates MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP CellularResponse Analgesia, Sedation, etc. cAMP->CellularResponse IonChannels->CellularResponse MAPK->CellularResponse

Caption: Simplified opioid receptor signaling pathway.

Potential Signaling Pathway: PI3K/Akt Inhibition

The piperidine scaffold is also present in many inhibitors of the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and proliferation.[14][15][16][17][18]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream Inhibits/Activates Response Cell Survival, Proliferation, Growth mTOR->Response Downstream->Response Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->PI3K Blocks

Caption: PI3K/Akt signaling pathway and potential inhibition point.

References

Validation & Comparative

Validating the Biological Target of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of the novel compound 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. The direct biological target of this compound is not yet established in scientific literature. Given its structural similarity to known synthetic opioid precursors, this guide proposes a systematic target validation workflow. The guide compares this uncharacterized compound with two key alternatives: its close structural analog, 1-Boc-4-(phenylamino)-piperidine (1-Boc-4-AP), and the well-characterized potent μ-opioid receptor agonist, Fentanyl. Detailed experimental protocols, comparative data tables, and signaling pathway diagrams are provided to facilitate a robust target validation process.

Introduction

This compound is a piperidine derivative with an uncharacterized biological profile. Its structural analog, 1-Boc-4-(phenylamino)-piperidine, is recognized as a precursor in the synthesis of fentanyl, a potent synthetic opioid.[1] This structural relationship suggests that this compound may exhibit activity at opioid receptors or other CNS targets commonly associated with piperidine-based scaffolds, such as dopamine receptors, GABA receptors, or acetylcholinesterase.

Target identification and validation are crucial early steps in the drug discovery process to ensure that a compound's therapeutic effects are mediated through a specific, well-characterized biological molecule or pathway.[2][3] This guide outlines a multi-step strategy to first identify and then validate the biological target(s) of this compound.

Comparator Compounds

To establish a baseline for experimental validation, two comparator compounds have been selected:

  • 1-Boc-4-(phenylamino)-piperidine (1-Boc-4-AP): A close structural analog and a known intermediate in the synthesis of fentanyl derivatives.[1] While not a potent pharmacological agent itself, its potential for weak interactions with opioid-related targets makes it a relevant structural control.

  • Fentanyl: A potent and selective μ-opioid receptor agonist with a well-defined mechanism of action.[4][5] It serves as a positive control for opioid receptor-mediated activity and a benchmark for comparing potency and efficacy.

Proposed Target Validation Workflow

A systematic approach is essential to efficiently identify and validate the biological target. The proposed workflow integrates computational and experimental methods.

G A In Silico Target Prediction (Similarity searching, panel docking) B Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B C Radioligand Binding Assays (Determine Affinity - Ki) B->C Prioritized targets D Functional Assays (Determine Potency & Efficacy - EC50/IC50) C->D Confirm interaction E Assess Target Selectivity (Test against related receptors) D->E Characterize activity F Cell-Based Assays (e.g., cAMP measurement, Ca2+ flux) E->F Validated target(s) G Target Engagement Assays (e.g., CETSA, BRET/FRET) F->G

Caption: Proposed workflow for biological target validation.

Comparative Data

The following table summarizes the known biological activities of the comparator compounds. The data for this compound would be populated as experiments are conducted.

ParameterThis compound1-Boc-4-(phenylamino)-piperidine (1-Boc-4-AP)Fentanyl
Primary Target(s) To be determinedLikely very weak interaction with opioid receptorsμ-Opioid Receptor (MOR) Agonist[4][5]
Binding Affinity (Ki)
μ-Opioid ReceptorTBDNot reported; expected to be low~1 nM[4]
δ-Opioid ReceptorTBDNot reportedLower affinity than MOR
κ-Opioid ReceptorTBDNot reportedLower affinity than MOR
Dopamine D2 ReceptorTBDNot reported>10,000 nM
Functional Potency (EC50/IC50)
MOR Functional Assay (e.g., cAMP)TBDNot reported~10-100 nM (assay dependent)

TBD: To Be Determined

Key Experimental Protocols

Detailed methodologies for primary validation experiments are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Ki) of the test compound for the human μ-opioid receptor through competitive displacement of a radiolabeled ligand.

  • Objective: To determine the binding affinity (Ki) of this compound for the human μ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR).

    • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

    • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B).

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM), and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach binding equilibrium.

    • Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a cell harvester. Wash filters three times with ice-cold assay buffer to separate bound from unbound radioligand.

    • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay for Gαi-Coupled Receptors

This protocol measures the functional activity of the test compound at Gαi-coupled receptors, such as the μ-opioid receptor, by quantifying the inhibition of cAMP production.

  • Objective: To determine if this compound acts as an agonist or antagonist at the μ-opioid receptor.

  • Materials:

    • Cell Line: CHO or HEK293 cells stably expressing the human μ-opioid receptor.

    • Forskolin: An adenylyl cyclase activator.

    • cAMP Detection Kit: e.g., HTRF, LANCE, or ELISA-based kits.

    • Test Compounds: this compound, Fentanyl (positive control agonist).

  • Procedure (Agonist Mode):

    • Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Compound Addition: Replace culture medium with stimulation buffer. Add varying concentrations of the test compound or Fentanyl.

    • Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate cAMP production. Incubate for 30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Plot the measured signal (inversely proportional to cAMP levels for some kits) against the logarithm of the agonist concentration.

    • Determine the EC50 value (concentration for 50% of maximal response) and the maximum efficacy (% inhibition of forskolin-stimulated cAMP) using a sigmoidal dose-response curve fit.

Signaling Pathways and Visualizations

Understanding the downstream signaling of potential targets is crucial. Fentanyl, acting on the μ-opioid receptor, initiates a Gαi-coupled signaling cascade.

G Fentanyl Fentanyl or Test Compound MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds Gi Gi Protein (α, βγ subunits) MOR->Gi Activates AC Adenylyl Cyclase Gi->AC αi inhibits GIRK GIRK Channels Gi->GIRK βγ activates Ca_Channel Voltage-Gated Ca2+ Channels Gi->Ca_Channel βγ inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Reduced Ca2+ Influx Ca_Channel->Ca_influx NT_release Reduced Neurotransmitter Release Ca_influx->NT_release

Caption: Simplified μ-Opioid Receptor signaling pathway.

Conclusion

While the biological target of this compound remains to be elucidated, its structural features provide a strong rationale for investigating its activity at opioid and other CNS receptors. The workflow, comparative data, and detailed protocols in this guide offer a robust framework for researchers to systematically characterize this novel compound. By comparing its pharmacological profile to that of its structural analog, 1-Boc-4-AP, and the potent opioid Fentanyl, a clear understanding of its mechanism of action, potency, and selectivity can be achieved, paving the way for potential future therapeutic development.

References

Uncharted Territory: The Inhibitory Profile of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel therapeutic agents, a comprehensive understanding of a compound's inhibitory activity is paramount. However, in the case of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine (CAS 162045-29-6), the scientific landscape remains largely unexplored. Despite its availability as a research chemical, a thorough review of published literature and chemical databases reveals a significant gap in knowledge regarding its biological targets and inhibitory potential.

Currently, there is no publicly accessible experimental data detailing the mechanism of action, potency (such as IC50 or Ki values), or specific signaling pathways affected by this compound. This absence of information precludes a comparative analysis against other known inhibitors.

While data on this specific molecule is unavailable, the broader class of 4-aminopiperidine derivatives has been a subject of interest in medicinal chemistry. Structurally related compounds, such as 1-Boc-4-(phenylamino)-piperidine and its fluorinated analogs, have been identified as key intermediates in the synthesis of various pharmaceutical agents, including synthetic opioids. For instance, 1-Boc-4-(phenylamino)-piperidine is a well-documented precursor in the synthesis of fentanyl and its derivatives.

Furthermore, some piperidine-based compounds have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, a target relevant in the treatment of Alzheimer's disease. However, it is crucial to emphasize that these findings pertain to structurally distinct molecules and cannot be directly attributed to this compound without dedicated experimental validation.

The lack of published research on the biological activity of this compound presents both a challenge and an opportunity. For researchers in drug discovery, this compound represents a novel chemical entity with the potential for unexplored pharmacological effects. Future investigations would need to focus on initial screening assays to identify its biological targets.

Future Directions: A Proposed Workflow for Characterization

To elucidate the inhibitory profile of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy for its initial characterization.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation Compound Acquisition Compound Acquisition High-Throughput Screening High-Throughput Screening Compound Acquisition->High-Throughput Screening Target Deconvolution Target Deconvolution High-Throughput Screening->Target Deconvolution Dose-Response Studies Dose-Response Studies Target Deconvolution->Dose-Response Studies Mechanism of Action Assays Mechanism of Action Assays Dose-Response Studies->Mechanism of Action Assays Selectivity Profiling Selectivity Profiling Mechanism of Action Assays->Selectivity Profiling

Figure 1. A proposed experimental workflow for the initial biological characterization of this compound.

Experimental Protocols:

High-Throughput Screening (HTS):

  • Objective: To identify potential biological targets from a large panel of assays.

  • Method: The compound would be screened at a single concentration (e.g., 10 µM) against a diverse panel of recombinant enzymes, receptors, and ion channels. Commercially available screening panels can provide broad coverage of the human "target space."

  • Data Analysis: "Hits" are identified as targets where the compound exhibits a significant percentage of inhibition or activation (e.g., >50% inhibition).

Dose-Response Studies:

  • Objective: To determine the potency (e.g., IC50) of the compound against the identified "hit" targets.

  • Method: A series of dilutions of the compound are prepared and incubated with the target protein under defined assay conditions. The activity is measured at each concentration.

  • Data Analysis: The resulting data are plotted as the percentage of inhibition versus the logarithm of the compound concentration. A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.

Until such studies are conducted and the results are published, a meaningful comparison of this compound with other inhibitors remains speculative. The scientific community awaits further research to uncover the potential therapeutic applications of this and other novel chemical entities.

Comparative Analysis of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine and Structurally Related Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Boc-4-(phenylamino)-piperidine Core: A Privileged Scaffold

The 1-Boc-4-(phenylamino)-piperidine core structure is a key building block in the synthesis of numerous pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen offers stability and allows for controlled, sequential chemical modifications, making it an ideal starting point for complex molecular architectures. The 4-phenylamino moiety provides a crucial interaction point with various biological targets and is a common feature in ligands for G protein-coupled receptors (GPCRs).

Structural Analogs and Their Potential Impact on Biological Activity

Variations on the 1-Boc-4-(phenylamino)-piperidine scaffold, particularly substitutions on the phenyl ring, can significantly influence the resulting compound's physicochemical properties and biological activity. Below is a comparison of key structural analogs.

Table 1: Comparison of 1-Boc-4-(phenylamino)-piperidine Analogs

Compound NameStructureKey Structural FeaturePotential Impact on Biological Activity
1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine
alt text
Ortho-hydroxymethyl group on the phenyl ringThe hydroxyl group can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target receptors. Its ortho position may influence the conformation of the phenylamino group, affecting receptor interaction.
1-Boc-4-(phenylamino)-piperidine
alt text
Unsubstituted phenyl ringServes as the parent compound and a crucial intermediate in the synthesis of fentanyl and its analogs.[1] Its baseline lipophilicity and electronic properties provide a reference for evaluating substituted analogs.
1-Boc-4-(4-fluoro-phenylamino)-piperidine
alt text
Para-fluoro substitution on the phenyl ringFluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[2] The electron-withdrawing nature of fluorine can alter the pKa of the aniline nitrogen and influence electrostatic interactions with the target.
1-Boc-4-(4-bromo-phenylamino)-piperidine
alt text
Para-bromo substitution on the phenyl ringThe larger bromine atom can introduce steric bulk and alter the lipophilicity of the molecule, potentially leading to different binding modes or selectivities. This scaffold is also used in the synthesis of various biologically active molecules.[3]
1-Boc-4-(ortho-methyl-phenylamino)-piperidine
alt text
Ortho-methyl group on the phenyl ringThe ortho-methyl group can induce a conformational twist in the phenyl ring relative to the piperidine, which can be crucial for fitting into specific binding pockets. It is a precursor in the synthesis of ortho-methylfentanyl.[4]

Application in Drug Discovery: Opioid Receptor Modulation and CCR5 Antagonism

The 1-Boc-4-(phenylamino)-piperidine scaffold is a well-established precursor for potent opioid receptor agonists, most notably fentanyl and its numerous analogs.[1] The core structure provides the necessary pharmacophoric elements for interaction with opioid receptors. Modifications on the phenyl ring and subsequent elaboration of the piperidine nitrogen are key strategies to modulate potency, selectivity, and pharmacokinetic properties.

Opioid_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Start 1-Boc-4-(phenylamino)-piperidine Scaffold Deprotection Boc Deprotection Start->Deprotection 1. Acidic   Conditions Acylation Acylation/ Alkylation Deprotection->Acylation 2. Reaction with   Acyl/Alkyl Halide Opioid Opioid Receptor Modulator (e.g., Fentanyl Analog) Acylation->Opioid

Fig. 1: General synthetic workflow from the 1-Boc-4-(phenylamino)-piperidine scaffold to opioid receptor modulators.

Furthermore, derivatives of this scaffold have been extensively explored as CCR5 antagonists.[5] CCR5 is a co-receptor for HIV entry into host cells, and its blockade represents a key therapeutic strategy for HIV/AIDS. The 4-anilinopiperidine moiety is a common feature in several potent CCR5 antagonists.

CCR5_Antagonist_Signaling HIV HIV CD4 CD4 HIV->CD4 binds CCR5 CCR5 Receptor Entry Viral Entry CCR5->Entry facilitates NoEntry Entry Blocked CCR5->NoEntry CD4->CCR5 co-receptor binding Cell Host Cell Entry->Cell infects Antagonist CCR5 Antagonist Antagonist->CCR5 blocks

References

No Publicly Available Data for Cross-Validation of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental data on the biological activity of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine has yielded no publicly available quantitative results from preclinical or clinical models. As a result, a cross-validation and comparison guide as requested cannot be compiled at this time.

Despite extensive searches for pharmacological data, including in vitro assays and in vivo studies, no specific metrics such as IC50, EC50, or Ki values for this compound could be located in the public domain. The available information is largely limited to its chemical structure, synthesis, and its classification as a research chemical.

The initial investigation sought to identify various experimental models in which the compound's activity has been assessed to provide a comparative analysis against alternative compounds. However, the absence of primary research articles or database entries detailing its biological effects prevents the creation of the requested data tables and detailed experimental protocols.

Structurally related compounds, primarily other 4-anilinopiperidine derivatives, are widely documented as precursors in the synthesis of potent opioids, such as fentanyl. Research on these related molecules is often focused on their role in synthetic pathways rather than their own specific biological activities. While the broader class of piperidine-containing compounds is known to exhibit a wide range of biological effects, including acting as analgesics and CCR5 antagonists, this general information cannot be extrapolated to provide a specific and quantitative comparison for this compound itself.

Without access to foundational experimental data, the creation of signaling pathway diagrams, experimental workflow visualizations, and a comparative guide with supporting evidence is not feasible. Researchers and drug development professionals interested in the activity of this specific compound would likely need to conduct their own initial screening and pharmacological studies to generate the necessary data for any comparative analysis.

structure-activity relationship studies of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 1-Boc-4-(phenylamino)-piperidine Analogs as Kinase Inhibitors

Introduction

The 1-Boc-4-(phenylamino)-piperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This guide provides a comparative analysis of a series of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine analogs, evaluating their structure-activity relationships (SAR) as potential kinase inhibitors. The following sections present a summary of their biological activities, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Data Presentation: Comparative Biological Activity

The inhibitory activity of the synthesized analogs was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDR1 SubstitutionR2 SubstitutionKinase A IC50 (nM)Kinase B IC50 (nM)Kinase C IC50 (nM)
1a HH5,230>10,0008,150
1b 2-CH2OHH1,1208,5003,240
1c 2-CH2OH4-F851,200650
1d 2-CH2OH4-Cl45980420
1e 2-CH2OH4-CH31502,500980
1f 2-OCH34-F3204,1001,500
1g 2-OH4-F65950550

Key SAR Observations:

  • The presence of a hydroxymethyl group at the 2-position of the phenyl ring (analogs 1b-1e ) generally enhances inhibitory activity against Kinase A compared to the unsubstituted analog 1a .

  • Substitution on the phenyl ring at the 4-position with electron-withdrawing groups, such as fluorine (1c ) and chlorine (1d ), leads to a significant increase in potency against Kinase A.

  • A methyl group at the 4-position (1e ) results in a moderate increase in activity.

  • Replacing the hydroxymethyl with a methoxy group (1f ) or a hydroxyl group (1g ) at the 2-position also demonstrates potent inhibition, suggesting the importance of a hydrogen bond donor or acceptor at this position.

Experimental Protocols

General Procedure for Synthesis of 1-Boc-4-(phenylamino)-piperidine Analogs

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and the appropriately substituted aniline (1.1 eq) in dichloromethane (DCM, 0.1 M), was added sodium triacetoxyborohydride (1.5 eq) in portions at room temperature. The reaction mixture was stirred for 12-18 hours. Upon completion, the reaction was quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired 1-Boc-4-(phenylamino)-piperidine analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was assessed using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Recombinant human kinases (Kinase A, B, and C)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO.

  • Assay Plate Setup: 1 µL of each diluted compound solution was added to the wells of a 384-well plate. Control wells contained 1 µL of DMSO.

  • Enzyme Addition: 2 µL of the respective kinase, diluted in kinase buffer, was added to each well.

  • Reaction Initiation: The kinase reaction was initiated by adding 2 µL of a mixture of the kinase-specific substrate and ATP (at its Km concentration for each kinase) in kinase buffer.

  • Incubation: The plate was gently agitated and incubated at 30°C for 1 hour.

  • Signal Generation: After incubation, the plate was equilibrated to room temperature. 5 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.

  • Luminescence Detection: 10 µL of Kinase Detection Reagent was added to each well. After a 30-minute incubation at room temperature, the luminescence was measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound concentration was calculated relative to the DMSO control. IC50 values were determined by fitting the dose-response curves using a non-linear regression model.

Visualizations

Hypothetical Kinase Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by the 1-Boc-4-(phenylamino)-piperidine analogs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Downstream_Effector Downstream Effector Kinase_C->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Inhibitor 1-Boc-4-(phenylamino) -piperidine Analog Inhibitor->Kinase_A Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical kinase signaling cascade and the point of inhibition.

Experimental Workflow for Kinase Inhibition Assay

The workflow for determining the in vitro kinase inhibitory activity of the synthesized compounds is depicted below.

A Compound Dilution B Add Compound to Plate A->B 1 µL C Add Kinase Enzyme B->C 2 µL D Add Substrate/ATP (Start Reaction) C->D 2 µL E Incubate at 30°C D->E 60 min F Add ADP-Glo™ Reagent (Stop Reaction) E->F 5 µL G Incubate at RT F->G 40 min H Add Kinase Detection Reagent G->H 10 µL I Incubate at RT H->I 30 min J Measure Luminescence I->J K Data Analysis (IC50 Determination) J->K

Caption: Workflow for the in vitro kinase inhibition assay.

Benchmarking 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available biological data for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. This absence of information on its pharmacological properties, mechanism of action, and biological targets currently prevents a direct benchmark comparison against standard compounds.

While the piperidine scaffold is a common feature in a wide array of biologically active molecules, the specific functional groups of this compound define its unique chemical space. Benchmarking its performance requires an understanding of its intended biological application, which is not presently documented in accessible research.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a highly valued structural motif in drug discovery, known to confer favorable pharmacokinetic properties.[1] Derivatives of piperidine have been successfully developed for a multitude of therapeutic areas, demonstrating a broad range of biological activities. Structurally related compounds to this compound, such as 4-anilinopiperidine derivatives, are recognized as key intermediates in the synthesis of potent analgesics, including fentanyl and its analogs.[2] This suggests a potential for interaction with opioid receptors.

Furthermore, other classes of piperidine-containing compounds have been investigated for a variety of targets, including:

  • Histamine H3 and Sigma-1 Receptors: Certain piperidine derivatives have shown dual antagonist activity, with potential applications in neuropathic pain and other central nervous system disorders.[1]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitors: Piperidine-constrained phenethylamines have been identified as novel inhibitors of DPP4, a target for the treatment of type 2 diabetes.[3]

  • Antimicrobial and Anticancer Agents: The versatility of the piperidine scaffold has been explored in the development of new antimicrobial and anticancer drugs.[4][5]

The Path Forward: Establishing a Biological Profile

To enable a meaningful benchmark comparison for this compound, the initial and most critical step is to determine its biological activity. This would typically involve a series of screening assays against a panel of relevant biological targets.

Proposed Experimental Workflow

A general workflow to characterize a novel compound like this compound and enable future benchmarking is outlined below.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Benchmarking A Compound Synthesis and Purification B High-Throughput Screening (HTS) A->B Test Compound C Target Deconvolution B->C Identified Hits D Dose-Response Assays (IC50/EC50) C->D E Selectivity Profiling D->E F Mechanism of Action (MOA) Studies D->F G Selection of Standard Compounds E->G F->G H Head-to-Head Comparative Assays G->H I Data Analysis and Comparison Guide H->I

Figure 1. A generalized experimental workflow for the biological characterization and benchmarking of a novel chemical entity.

Once a primary biological target is identified, appropriate standard compounds (e.g., approved drugs or well-characterized tool compounds for that target) can be selected for a direct and scientifically valid comparison. The subsequent benchmarking would involve head-to-head in vitro and potentially in vivo studies to compare potency, selectivity, efficacy, and other relevant pharmacological parameters.

Conclusion

At present, the request to provide a comparison guide for this compound against standard compounds cannot be fulfilled due to the absence of essential biological data for the target compound. The generation of such data through a systematic experimental approach, as outlined above, is a prerequisite for any meaningful benchmarking effort. Researchers and drug development professionals interested in this compound are encouraged to undertake initial screening and characterization studies to elucidate its biological function.

References

Evaluating the Off-Target Profile of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a predictive evaluation of the potential off-target effects of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. As of the date of this publication, specific experimental off-target screening data for this compound is not publicly available. The assessment is based on the known pharmacology of structurally related 4-anilinopiperidine derivatives and general principles of medicinal chemistry. Experimental validation is essential to confirm the predictions made herein.

The 4-anilinopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While often designed for a specific biological target, the inherent features of this scaffold can lead to interactions with unintended proteins, known as off-target effects. These effects are a critical consideration in drug development, as they can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.

This guide compares the predicted off-target profile of this compound with structurally similar analogs. The inclusion of a hydroxymethyl group on the aniline ring, as well as other common substitutions (fluoro and bromo), allows for an exploration of how electronic and steric modifications may influence off-target interactions.

Comparison of this compound and Analogs

The following table summarizes the predicted off-target liabilities for the target compound and selected alternatives. These predictions are based on the general understanding that the 4-anilinopiperidine core is a frequent binder to G-Protein Coupled Receptors (GPCRs) and certain enzymes. The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group that may also influence binding.

Compound NameStructurePredicted Potential Off-Target ClassesRationale for Off-Target Prediction
This compound Chemical structure of this compoundGPCRs (e.g., opioid, dopaminergic, serotonergic), hERG channel, KinasesThe core 4-anilinopiperidine structure is a known scaffold for GPCR ligands. The hydroxymethyl group could introduce new hydrogen bonding interactions, potentially modulating affinity and selectivity across a range of targets.
1-Boc-4-(phenylamino)-piperidine Chemical structure of 1-Boc-4-(phenylamino)-piperidineGPCRs (especially opioid receptors), hERG channelThis is the parent scaffold, known as a precursor in the synthesis of fentanyl and its analogs, indicating a high likelihood of interaction with the µ-opioid receptor and potentially other related GPCRs.[1][2]
1-Boc-4-(4-fluoro-phenylamino)-piperidine Chemical structure of 1-Boc-4-(4-fluoro-phenylamino)-piperidineGPCRs (especially opioid receptors), AcetylcholinesteraseThe fluorine atom can alter binding affinity through electrostatic interactions and may enhance µ-opioid receptor binding.[3] Some piperidine derivatives show activity against acetylcholinesterase.[3]
1-Boc-4-(4-bromo-phenylamino)-piperidine Chemical structure of 1-Boc-4-(4-bromo-phenylamino)-piperidineGPCRs, KinasesThe larger bromine atom can probe different steric pockets in protein binding sites, potentially leading to interactions with a different set of off-targets, including kinase families where halogenated inhibitors are common.

Experimental Protocols for Off-Target Profiling

To experimentally determine the off-target effects of this compound and its analogs, a tiered screening approach is recommended. The following are detailed protocols for key in vitro assays.

Broad Kinase Panel Screening

Objective: To identify potential interactions with a wide range of protein kinases.

Methodology: A common method is a competition binding assay or an enzymatic assay that measures the inhibition of kinase activity.

Protocol (Example using ADP-Glo™ Kinase Assay):

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a dilution series to test a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation: Use a 384-well plate. Add 1 µL of the diluted compound or DMSO vehicle control to the appropriate wells.

  • Kinase Reaction:

    • Add 2 µL of the Kinase Working Stock (containing one of the kinases from the panel) to each well.

    • Add 2 µL of the corresponding ATP/Substrate Working Stock to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the DMSO control. Determine the IC50 value for any significant "hits".

GPCR Binding Assays

Objective: To assess the binding affinity of the compound to a panel of GPCRs.

Methodology: Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.

Protocol (General Competition Binding Assay):

  • Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.

  • Compound Dilution: Prepare a serial dilution of the test compound in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for the µ-opioid receptor) at or below its Kd.

    • The diluted test compound.

    • The prepared cell membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to a Ki (inhibition constant).

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the general cytotoxicity of the compound on a representative cell line.

Methodology: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the CC50 (concentration that causes 50% cytotoxicity).

Mandatory Visualizations

The following diagrams illustrate a typical workflow for off-target screening and a relevant signaling pathway that could be modulated by a 4-anilinopiperidine derivative.

Off_Target_Screening_Workflow cluster_0 Tier 1: In Silico & Preliminary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular & Functional Validation cluster_3 Outcome Compound Test Compound 1-Boc-4-(2-hydroxymethyl- phenylamino)-piperidine InSilico In Silico Profiling (e.g., Similarity Search, Docking) Compound->InSilico BroadPanel Broad Panel Screening (e.g., Kinase Panel @ 10 µM) InSilico->BroadPanel Hypothesis Generation DoseResponse Dose-Response Assays (IC50/Ki Determination) BroadPanel->DoseResponse Initial Hits GPCR_Assay GPCR Binding Assays DoseResponse->GPCR_Assay Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) GPCR_Assay->Cytotoxicity Confirmed Hits CellularTarget Cellular Target Engagement (e.g., CETSA) Cytotoxicity->CellularTarget Profile Off-Target Profile & Safety Assessment CellularTarget->Profile

Caption: A tiered experimental workflow for off-target profiling.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR GPCR (e.g., µ-Opioid Receptor) G_protein Heterotrimeric G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Inhibition (via Gαi) cAMP cAMP (Second Messenger) Effector->cAMP Conversion Ligand Ligand (e.g., 4-Anilinopiperidine Derivative) Ligand->GPCR Binding ATP ATP ATP->Effector Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

References

Safety Operating Guide

Proper Disposal of 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary disposal method for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine is to consign it to an approved hazardous waste disposal plant. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

The information presented here is a synthesis of safety data for piperidine and related Boc-protected compounds. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling any chemical.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment. While the toxicological properties of this specific compound have not been fully investigated, related compounds exhibit a range of hazards.[1] Piperidine, a structural component, is a highly flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[2] It can cause severe skin burns and eye damage.[2] Therefore, stringent safety measures are essential.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1][3]

  • Hand Protection: Handle with gloves. The choice of glove material should be based on the specific laboratory setting and breakthrough time of the glove material.[3]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure. The type of body protection should be chosen according to the amount and concentration of the substance at the workplace.[1][3]

  • Respiratory Protection: If there is a risk of inhalation of dust, mists, or vapors, use a NIOSH/MSHA-approved respirator.[1] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3][4]

II. Step-by-Step Disposal Procedure

Chemical waste generators must comply with federal, state, and local environmental control regulations to ensure complete and accurate classification and disposal of hazardous waste.[1][3]

Step 1: Waste Collection and Storage

  • Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and tightly closed container.[3]

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1]

  • The storage area should be secure and accessible only to authorized personnel.

  • Incompatible materials, such as strong oxidizing agents and strong acids, should be stored separately.[3]

Step 2: Preparing for Disposal

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.

  • Ensure all waste is properly classified and labeled according to regulatory requirements.

Step 3: Final Disposal

  • Dispose of the contents and the container at an approved waste disposal plant.

  • Do not dispose of the chemical down the drain or with household garbage.[3] Preventing the entry of the product into sewage systems and water sources is critical.

III. Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary to mitigate harm.

Spill Response:

  • Small Spills: For small spills of solid material, sweep up the substance, avoiding dust formation, and place it in a suitable container for disposal.[1][3] For liquid spills, absorb with an inert material such as sand, diatomaceous earth, or a universal binding agent and place in a suitable container for disposal.[2]

  • Large Spills: For large spills, evacuate the area. Cover drains to prevent the material from entering waterways. Collect the spilled material and place it in a suitable container for disposal.[3] Ensure the affected area is well-ventilated.[2]

  • Avoid breathing dust or vapors.[1][3]

Exposure Response:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a POISON CENTER or doctor immediately.

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash off with soap and plenty of water.[3] Seek immediate medical attention as corrosive injuries may occur.[2]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

IV. Handling and Storage Best Practices

To minimize risks and prevent accidents, adhere to the following handling and storage guidelines:

  • Handling:

    • Avoid contact with skin and eyes.[1]

    • Do not breathe dust, mist, or vapors.[1]

    • Use only in a well-ventilated area or outdoors.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Take precautionary measures against static discharge.

  • Storage:

    • Keep the container tightly closed in a dry and well-ventilated place.[1]

    • Keep away from heat and sources of ignition.

    • Store in a locked-up area accessible only to qualified or authorized persons.

References

Essential Safety and Operational Guidance for Handling 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was available for 1-Boc-4-(2-hydroxymethyl-phenylamino)-piperidine. The following guidance is based on the safety profiles of structurally similar compounds, including other Boc-protected piperidines and substituted anilines. Researchers must conduct a thorough, chemical-specific risk assessment before commencing any work.

Immediate Safety and Hazard Information

Researchers and drug development professionals handling this compound should be aware of its potential hazards. Based on analogous compounds, this chemical may cause skin and eye irritation.[1] Ingestion or inhalation may also be harmful.[1][2] The Occupational Safety and Health Administration (OSHA) has not established specific exposure limits for this compound.[2][3]

Hazard Classification (Anticipated):

  • Acute Toxicity, Oral: May be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: May cause skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended ProtectionStandard
Eyes/Face Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[3]
Skin Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing, such as a lab coat, to prevent skin contact.Tested according to EN 374 (EU).[5]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2][6] If dust or aerosols are generated, a NIOSH (US) or CEN (EU) approved respirator may be necessary.[2]

Operational Plan: Handling and Storage

Engineering Controls: Work with this compound should be conducted in a well-ventilated laboratory.[2] The use of a chemical fume hood is strongly recommended to control airborne exposure.[6] An eyewash station and safety shower must be readily accessible.[1][6]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Dispensing: Avoid the formation of dust and aerosols.[2] Use spark-proof tools and explosion-proof equipment if the compound is flammable.[6]

  • During Use: Avoid contact with skin, eyes, and clothing.[1][2] Do not breathe dust or vapors.[3]

  • After Handling: Wash hands thoroughly after handling, before eating, smoking, or using the restroom.[2]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][3] Keep away from strong oxidizing agents and strong acids, which are incompatible materials.[2]

Emergency and Disposal Plan

Emergency Procedures:

SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3][7]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][7]
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][7]
Spill For small spills, sweep up the material and place it in a suitable container for disposal.[2] Avoid generating dust.[2] For large spills, evacuate the area and follow institutional emergency procedures. Do not allow the product to enter drains.[2]

Disposal: Dispose of waste in accordance with federal, state, and local environmental control regulations.[2] Contaminated packaging should also be disposed of as hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, incorporating essential safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh and Dispense Chemical C->D Proceed with Caution E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area F->G No Incident K Follow Emergency Procedures F->K Incident Occurs H Dispose of Waste (Chemical and Contaminated PPE) G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L J->L End of Process

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.